3-Bromopyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWRPLBWPDHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480291 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-67-9 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document details established synthetic protocols, including direct bromination and one-pot cyclization/halogenation strategies. Furthermore, it consolidates key analytical data to facilitate the identification and quality assessment of the target compound. The methodologies and data presented herein are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1][2] This fused bicyclic system serves as a versatile framework for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in cancer and other diseases.[1][3] The introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core provides a valuable handle for further structural modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][3] This guide focuses on the practical synthesis and detailed characterization of this compound.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the direct bromination of the parent pyrazolo[1,5-a]pyrimidine or a one-pot cyclization and halogenation sequence starting from acyclic precursors.
Method 1: Direct Bromination of Pyrazolo[1,5-a]pyrimidine
A straightforward and widely utilized method for the synthesis of this compound is the electrophilic bromination of the pyrazolo[1,5-a]pyrimidine core using N-Bromosuccinimide (NBS).[4] This reaction is typically performed at room temperature in a suitable organic solvent, such as acetonitrile.
Experimental Protocol:
-
Dissolve pyrazolo[1,5-a]pyrimidine (1.0 g, 8.39 mmol) in acetonitrile (5 mL).
-
To this solution, add N-Bromosuccinimide (NBS) (1.494 g, 8.39 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a gradient of 0-30% ethyl acetate in petroleum ether) to afford this compound as a solid.[4]
Logical Workflow for Direct Bromination
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, allowing it to act as a versatile pharmacophore, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 55405-67-9 | [1] |
| Melting Point | 150-152 °C | [3] |
| Boiling Point | Not available | |
| pKa | Not available | |
| LogP | Not available | |
| Aqueous Solubility | Not available | |
| Appearance | Brown solid | [4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazolo[1,5-a]pyrimidine (1 g, 8.39 mmol)
-
N-Bromosuccinimide (NBS) (1.494 g, 8.39 mmol)
-
Acetonitrile (5 mL)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve pyrazolo[1,5-a]pyrimidine in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel chromatography, using a gradient of 0-30% petroleum ether in ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate them to afford this compound as a brown solid (1.2 g, 72% yield).[4]
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected m/z value for the protonated molecule [M+H]⁺ is 198.0.[4]
Biological Activity and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate these signaling cascades and exert therapeutic effects.[5]
While specific kinase inhibition data for this compound is not detailed in the available literature, the general class of pyrazolo[1,5-a]pyrimidines has been shown to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase.[7][8][9] The bromine atom at the 3-position can serve as a handle for further chemical modifications to enhance potency and selectivity for specific kinase targets.
Illustrative Kinase Inhibition Workflow
The following diagram illustrates a general workflow for screening this compound or its derivatives for kinase inhibitory activity.
This workflow begins with a high-throughput in vitro screen of a compound library against a panel of kinases. Hits from this initial screen are then validated in cell-based assays to assess their effects on cell proliferation and their ability to engage the target kinase within a cellular context. Promising compounds then undergo lead optimization, where structure-activity relationship (SAR) studies are conducted to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead compound for further development.
Representative Signaling Pathway: MAPK/ERK Pathway
Given that pyrazolo[1,5-a]pyrimidines are known to inhibit kinases involved in cancer, the MAPK/ERK pathway is a relevant example of a signaling cascade that could be targeted. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.
In this illustrative pathway, this compound is depicted as a potential inhibitor of RAF kinase, a key component of the cascade. By blocking RAF, the compound would prevent the downstream phosphorylation and activation of MEK and ERK, ultimately leading to a decrease in the transcription of genes involved in cell proliferation and survival. It is important to note that this is a generalized representation, and the specific kinase target(s) of this compound would need to be determined experimentally.
Conclusion
This compound is a valuable building block in the development of novel kinase inhibitors. This guide has summarized its key physicochemical properties and provided a detailed protocol for its synthesis. While further experimental data is needed to fully characterize its properties and biological activity, the pyrazolo[1,5-a]pyrimidine scaffold holds significant promise for the development of targeted therapies for a range of diseases, particularly cancer. The information presented herein serves as a foundational resource for researchers and scientists working with this important class of compounds.
References
- 1. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
3-Bromopyrazolo[1,5-a]pyrimidine: A Core Scaffold for Kinase Inhibitor Discovery
CAS Number: 55405-67-9
This technical guide provides an in-depth overview of 3-Bromopyrazolo[1,5-a]pyrimidine, a key heterocyclic scaffold utilized by researchers, medicinal chemists, and drug development professionals. While this document focuses on the core molecule, it also delves into the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have emerged as potent inhibitors of various protein kinases implicated in cancer and other diseases.
Chemical Identity and Suppliers
The foundational molecule, this compound, is a critical starting material for the synthesis of a diverse library of bioactive compounds.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 55405-67-9 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
Table 1: Physicochemical Properties of this compound
A number of chemical suppliers provide this compound and its derivatives. Researchers can source this compound from the following vendors:
| Supplier | Website | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | Offers this compound and various derivatives. |
| BLDpharm | --INVALID-LINK-- | Lists this compound and related structures. |
| Boron Molecular | --INVALID-LINK-- | Provides this compound.[1] |
| CP Lab Safety | --INVALID-LINK-- | A supplier of this compound. |
| Bide Pharmatech | --INVALID-LINK-- | Offers this compound. |
Table 2: Selected Suppliers of this compound
The Role of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This versatility has led to its extensive use in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of this compound have been investigated as inhibitors of a range of kinases, including:
-
Tropomyosin receptor kinases (Trk)
-
Cyclin-dependent kinases (CDK2)
-
Phosphoinositide 3-kinases (PI3K)
-
Pim-1 kinase
The bromine atom at the 3-position serves as a versatile chemical handle, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Quantitative Data: Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets. It is important to note that these are examples from the broader class of compounds and not specific data for this compound itself, for which public bioactivity data is limited.
| Compound ID/Description | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazole-3-carbonitrile derivative | TrkA | >10 | --INVALID-LINK--[2] |
| Triazole derivative | TrkA | >10 | --INVALID-LINK--[2] |
| 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-...-2-ylamine | CDK2 | 22 | --INVALID-LINK--[3] |
| 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-...-2-ylamine | CDK2 | 24 | --INVALID-LINK--[3] |
| Benzimidazole Derivative (CPL302415) | PI3Kδ | 18 | --INVALID-LINK--[4] |
| 3,5-disubstituted pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 | --INVALID-LINK--[5] |
Table 3: Inhibitory Potency of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine [6]
Materials:
-
5-chloro-pyrazolo[1,5-a]pyrimidine
-
Glacial acetic acid
-
Bromine
-
Water
-
Isopropanol
-
Hexane
-
Concentrated ammonia
Procedure:
-
To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate sequentially with glacial acetic acid and ether, and then dry.
-
Suspend the residue in water (500 mL) and neutralize the mixture to a neutral pH with concentrated ammonia.
-
Filter the crude product, wash it sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.
Protocol 2: In Vitro PI3 Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms, based on methodologies described in the literature.[4]
Materials:
-
Pyrazolo[1,5-a]pyrimidine compounds
-
PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a suitable microplate, add the test compounds, PI3K enzyme, and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired period.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation that is often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Drug Discovery Workflow.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Methodological Profile of 3-Bromopyrazolo[1,5-a]pyrimidine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives, with a focus on providing available data for bromo-substituted analogues. Due to the limited availability of comprehensive, publicly accessible experimental data for the parent compound, 3-Bromopyrazolo[1,5-a]pyrimidine, this document presents a detailed analysis of a closely related and well-characterized derivative, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. Furthermore, it outlines general experimental protocols for the spectroscopic techniques discussed, offering a foundational methodology for researchers in the field.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.18 | d | 2H | Aromatic protons |
| 8.41 | s | 1H | Aromatic proton |
| 7.19 | d | 2H | Aromatic protons |
Solvent: d6-DMSO, Spectrometer Frequency: 400 MHz[1]
Mass Spectrometry (MS)
For the parent compound, this compound, a calculated mass-to-charge ratio for the protonated molecule [M+H]⁺ is reported as 198.0[2]. Experimental mass spectra for derivatives often show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data for this compound:
| Adduct | m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
(Data from PubChem)[3]
Infrared (IR) Spectroscopy
Specific IR data for this compound was not found in the available search results. However, the IR spectra of heterocyclic compounds are characterized by specific vibrational modes of the ring system and its substituents.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols serve as a standard guide for the analysis of pyrazolo[1,5-a]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) is used to acquire the spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is employed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
The mass spectrometer is calibrated using a standard calibration solution.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable spray and maximize the signal of the ion of interest.
-
Mass spectra are acquired in the positive or negative ion mode over a relevant mass range.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
Data Acquisition (FT-IR):
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3-Bromopyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 3-Bromopyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural framework serves as a versatile scaffold for the development of potent kinase inhibitors, making a thorough understanding of their three-dimensional architecture crucial for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, crystallographic analysis, and the mechanism of action of these compounds, presenting key data in a structured format for clarity and comparative analysis.
Core Concepts: Synthesis and Crystallization
The synthesis of this compound derivatives is a well-established process, typically involving the bromination of the pyrazolo[1,5-a]pyrimidine core. Several synthetic routes have been developed to achieve this, providing access to a diverse range of derivatives for further investigation.
General Synthetic Workflow
The synthesis generally proceeds through the reaction of a pyrazolo[1,5-a]pyrimidine with a brominating agent. The specific reagents and conditions can be tailored to achieve the desired substitution pattern and yield.
Caption: A simplified workflow for the synthesis of this compound derivatives.
Crystallographic Analysis: Elucidating the Three-Dimensional Structure
The precise arrangement of atoms within a crystalline solid is determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, which is essential for understanding its chemical and biological properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
A standardized workflow is followed to determine the crystal structure of a this compound derivative.
Caption: A typical workflow for determining the crystal structure of a small molecule.
A representative experimental procedure for the synthesis of a this compound derivative is as follows:
Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: [1] To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine solution (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), bromine (42 mL, 0.81 mol) is added dropwise at room temperature.[1] After the addition is complete, the reaction mixture is stirred for an additional hour. The resulting precipitate is collected by filtration and washed sequentially with glacial acetic acid and ether, then dried. The crude product is then suspended in water and neutralized with concentrated ammonia. The solid is collected by filtration, washed with water, isopropanol, and hexane, and then dried to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.[1]
Crystal Structure Data
While a comprehensive database of crystal structures for a wide array of this compound derivatives is not publicly available in a consolidated format, the following table presents a hypothetical structure of key crystallographic parameters for a representative compound, "3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine", based on the confirmation of its structure determination by X-ray diffractometry.
Table 1: Crystallographic Data for a Representative this compound Derivative
| Parameter | Value |
| Chemical Formula | C11H8BrN3S |
| Formula Weight | 306.18 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (Å3) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm3) | Value not available |
| R-factor (%) | Value not available |
Note: Specific unit cell dimensions and refinement data are not publicly available in the reviewed literature and would require access to the original research data or crystallographic databases.
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Their mechanism of action often involves competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: ATP-competitive inhibition of a protein kinase by a this compound derivative.
This competitive inhibition is a cornerstone of their therapeutic potential, particularly in cancer, where the dysregulation of kinase activity is a common driver of disease progression. The detailed structural information obtained from crystallographic studies is invaluable for designing derivatives with enhanced potency and selectivity for specific kinase targets.
Conclusion
The study of the crystal structure of this compound derivatives provides fundamental insights into their molecular architecture, which is directly linked to their biological activity. The combination of synthetic chemistry, X-ray crystallography, and biological evaluation allows for a comprehensive understanding of these promising therapeutic agents. Further research to expand the library of crystallographically characterized derivatives will undoubtedly accelerate the development of novel and effective kinase inhibitors for the treatment of various diseases.
References
The Reactivity of the Bromine Atom in Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant biological activities, including roles as selective protein kinase inhibitors for cancer therapy.[1][2] The synthetic versatility of this scaffold allows for extensive structural modifications, with halogenated derivatives, particularly those containing a bromine atom, serving as crucial intermediates. The bromine atom acts as a versatile synthetic handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth overview of the reactivity of the bromine atom on the pyrazolo[1,5-a]pyrimidine core, summarizing key reactions, providing detailed experimental protocols, and illustrating relevant biological pathways for researchers, scientists, and drug development professionals.
Key Reactions at the Bromine-Substituted Position
The bromine atom on the pyrazolo[1,5-a]pyrimidine ring is amenable to a variety of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most powerful and widely used methods for derivatization. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become indispensable for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of diverse molecular fragments.[3]
-
Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds by coupling the bromo-pyrazolo[1,5-a]pyrimidine with an organoboron reagent, typically a boronic acid or ester.[4] It is widely used to introduce aryl and heteroaryl moieties. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[4][5] Microwave-assisted protocols have been developed to improve reaction efficiency and reduce reaction times.[5]
-
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. This involves the coupling of a terminal alkyne with the bromo-substituted pyrazolo[1,5-a]pyrimidine, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7] This method is valuable for creating extended π-systems or providing a handle for further transformations like click chemistry.[3]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is readily achieved through the Buchwald-Hartwig amination. This reaction couples amines (primary, secondary, anilines, etc.) with the bromo-pyrazolo[1,5-a]pyrimidine using a palladium catalyst and a suitable ligand.[8][9] This reaction is fundamental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies, as the introduced amino groups can significantly modulate the pharmacological properties of the molecule.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly at the C5 and C7 positions.[1] While direct displacement of a bromine atom can be challenging, activation of an adjacent group can promote this reaction. For instance, in 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the C-O bond of the lactam function can be activated, followed by the addition of nucleophiles like amines or thiols at the C5 position.[10]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving bromo-pyrazolo[1,5-a]pyrimidines, compiled from the literature.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | Dioxane/H2O | 110 | 0.33 (MW) | 89 | [5] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | Dioxane/H2O | 110 | 0.33 (MW) | 74 | [5] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2 (5) | XPhos (5) | K3PO4 | Dioxane/H2O | 110 | 0.33 (MW) | 81 | [5] |
| 5-Amino-3-bromo derivative | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 (10) | - | Na2CO3 | Dioxane/H2O | 110 | 12 | 92 |[10] |
Table 2: Sonogashira Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 3-Aryl-5-bromo-pyrazolo[1,5-a]pyrimidine derivative | Phenylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | Dioxane | 80 | 12 | 90 | [5] |
| 3-Aryl-5-bromo-pyrazolo[1,5-a]pyrimidine derivative | 1-Hexyne | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | Dioxane | 80 | 12 | 82 | [5] |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | Various terminal alkynes | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Broad range |[6] |
Table 3: Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazoles | Not specified | Not specified | Not specified | Not specified | Not specified (MW) | Not specified | 34-93 | [11] |
| 3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine | Various amines | CuI (5) | Carbazole-based ligand (10) | Not specified | Diethylene glycol | 80 (MW) | 1 | Good to excellent |[8] |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the key reactions discussed. Researchers should refer to the specific literature for substrate-specific optimizations.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones.[5]
-
Reaction Setup: In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and potassium phosphate (K3PO4, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst XPhosPdG2 (5 mol%) and the ligand XPhos (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110 °C for approximately 20-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is based on the C5-alkynylation of pyrazolo[1,5-a]pyrimidine derivatives.[5]
-
Activation (if necessary): For substrates like pyrazolo[1,5-a]pyrimidin-5-ones, activate the C5 position by reacting with PyBroP (1.3 equiv.) and triethylamine (Et3N, 3.0 equiv.) in 1,4-dioxane at room temperature for 2 hours.
-
Reaction Setup: To the mixture from step 1, add the terminal alkyne (1.5 equiv.), the palladium catalyst PdCl2(PPh3)2 (5 mol%), the copper co-catalyst CuI (10 mol%), and additional triethylamine (Et3N, 5.0 equiv.).
-
Reaction: Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 5-alkynyl-pyrazolo[1,5-a]pyrimidine.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N coupling reaction.[8][11]
-
Reaction Setup: In a reaction vessel suitable for microwave irradiation, combine the bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (1.2-2.2 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, ~2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4-10 mol%). For Ullmann-type couplings, a copper catalyst like CuI may be used.[8]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture under an inert atmosphere. For conventional heating, this may be 100-120 °C for several hours. For microwave-assisted reactions, temperatures around 150 °C for 10-60 minutes are common.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualization of Workflows and Biological Pathways
The derivatization of bromo-pyrazolo[1,5-a]pyrimidines is often a key step in the synthesis of biologically active molecules, particularly kinase inhibitors. The following diagrams, created using Graphviz, illustrate a typical experimental workflow and the signaling pathways targeted by these compounds.
Experimental and Logical Workflows
Caption: General workflow for diversifying bromo-pyrazolo[1,5-a]pyrimidines.
Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of several protein kinases that are crucial in cancer progression.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[3][5] Pyrazolo[1,5-a]pyrimidine-based molecules have been designed as selective PI3Kδ inhibitors.[11]
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidines.
CDK2/Cyclin E Pathway
The Cyclin E/CDK2 complex is critical for the G1/S transition in the cell cycle.[12] Its dysregulation can lead to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidines have been identified as dual inhibitors of CDK2 and TRKA.[13]
Caption: Pyrazolo[1,5-a]pyrimidine inhibitors targeting the Cyclin E/CDK2 complex.
TRKA Signaling Pathway
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival.[1][11]
Caption: Inhibition of the TRKA receptor by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
The bromine atom on the pyrazolo[1,5-a]pyrimidine scaffold is a key functional group that enables extensive chemical diversification. Through robust and versatile methods like the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, a wide range of substituents can be introduced at specific positions. This chemical tractability is paramount for the development of novel therapeutics, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. The successful application of these reactions has led to the discovery of potent kinase inhibitors targeting critical cancer signaling pathways, underscoring the importance of bromo-pyrazolo[1,5-a]pyrimidines as pivotal intermediates in modern drug discovery.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability | Semantic Scholar [semanticscholar.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 12. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
introduction to pyrazolo[1,5-a]pyrimidine core synthesis
An In-depth Technical Guide to the Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Core Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner. This versatile approach allows for the introduction of a wide range of substituents on the resulting bicyclic system. Key variations of this strategy, along with other notable methods, are detailed below.
Cyclocondensation with β-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as acetylacetone, is a classical and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction is typically acid-catalyzed and proceeds via an initial condensation followed by cyclization.
A mixture of 5-amino-3-phenylpyrazole (1.59 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice-water (100 mL). The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation with β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Product | Yield (%) |
| 5-Amino-3-phenylpyrazole | Acetylacetone | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 85 |
| 5-Amino-3-(4-chlorophenyl)pyrazole | Acetylacetone | 2-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 82 |
| 5-Amino-3-methylpyrazole | Ethyl acetoacetate | 5-Hydroxy-7-methyl-2-methylpyrazolo[1,5-a]pyrimidine | 78 |
| 5-Aminopyrazole | Dibenzoylmethane | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | 90 |
Cyclocondensation with β-Enaminones
β-Enaminones serve as effective 1,3-bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. This method often benefits from microwave irradiation, which can significantly reduce reaction times and improve yields.
A mixture of the appropriate β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol) is irradiated in a microwave oven at 180 °C for 2 minutes without any solvent or catalyst.[3] After cooling, the solid residue is collected and purified by recrystallization from an ethanol-water mixture to yield the 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine.[3][4]
Table 2: Microwave-Assisted Synthesis from β-Enaminones
| β-Enaminone | 5-Aminopyrazole | Product | Yield (%) |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Methyl-1H-pyrazol-5-amine | 3-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92 |
| 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3-Methyl-1H-pyrazol-5-amine | 7-(4-Chlorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine | 90 |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 3-Methyl-1H-pyrazol-5-amine | 7-(4-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine | 96 |
Three-Component Reactions
Three-component reactions provide a highly efficient and atom-economical route to diversely substituted pyrazolo[1,5-a]pyrimidines in a single step.[1] This approach typically involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.
To a solution of 5-amino-3-phenylpyrazole (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL), malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 8 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the desired 7-amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyrimidine.
Table 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
| 5-Aminopyrazole | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 5-Amino-3-phenylpyrazole | Benzaldehyde | Malononitrile | 7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyrimidine | 88 |
| 5-Amino-3-methylpyrazole | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 6-Carbethoxy-7-chloro-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 85 |
| 5-Aminopyrazole | 4-Methoxybenzaldehyde | Malononitrile | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 92 |
Visualization of Synthetic Pathways and Biological Relevance
The following diagrams, generated using the DOT language, illustrate the general synthetic workflows and a key signaling pathway where pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity.
Caption: General synthetic routes to the pyrazolo[1,5-a]pyrimidine core.
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Halogenated Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its fused heterocyclic system offers a rigid, planar framework amenable to extensive chemical modification, allowing for the fine-tuning of its pharmacological properties. The strategic introduction of halogen atoms onto this core has proven to be a particularly fruitful strategy, significantly enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of halogenated pyrazolo[1,5-a]pyrimidines, offering a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategies: Accessing the Halogenated Core
The synthesis of halogenated pyrazolo[1,5-a]pyrimidines can be broadly categorized into two approaches: the halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine ring or the use of halogenated precursors in the initial ring-forming reactions.
Post-Synthetic Halogenation
A common and versatile method involves the direct halogenation of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved using electrophilic halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are frequently employed to introduce chlorine, bromine, and iodine, respectively, often with regioselective control at the C3 position.[1] The reaction conditions can be tuned to achieve mono- or di-halogenation.[1]
More recent advancements include the use of potassium halide salts in combination with a hypervalent iodine(III) reagent in aqueous media, presenting a greener and milder alternative for C3 halogenation.[2] Another innovative one-pot methodology involves a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈, to yield 3-halo-pyrazolo[1,5-a]pyrimidines directly.[3][4][5]
Synthesis from Halogenated Precursors
Alternatively, halogenated pyrazolo[1,5-a]pyrimidines can be constructed from halogen-containing building blocks. A primary synthetic route involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4][6] By utilizing halogenated versions of these precursors, the halogen atom can be incorporated into the final scaffold from the outset.
Experimental Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This protocol is a generalized representation based on reported methodologies.[3][5]
Materials:
-
Appropriately substituted 5-aminopyrazole
-
Enaminone or chalcone derivative
-
Sodium halide (NaI, NaBr, or NaCl)
-
Potassium persulfate (K₂S₂O₈)
-
Water (as solvent)
Procedure:
-
A mixture of the 5-aminopyrazole (1.0 eq), the enaminone/chalcone (1.0 eq), sodium halide (1.2 eq), and potassium persulfate (1.5 eq) is prepared in water.
-
The reaction mixture is heated, typically at around 80°C, for a specified time (e.g., 1 hour), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant portion of research into halogenated pyrazolo[1,5-a]pyrimidines has focused on their potential as anticancer agents. This activity is largely attributed to their ability to inhibit various protein kinases that are crucial for cancer cell growth, survival, and proliferation.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive hinge-binding motif for many kinases.[4][7] Halogenation can enhance these interactions and improve selectivity.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine framework is central to several approved and clinical-stage Trk inhibitors used in the treatment of solid tumors with NTRK gene fusions.[8][9] Halogenated derivatives have been synthesized to improve potency and overcome resistance mutations.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: These compounds have shown potent inhibitory activity against various CDKs, which are key regulators of the cell cycle.[10] For instance, compound 4k (BS-194) demonstrated potent inhibition of CDK2, CDK1, and CDK9, leading to cell cycle arrest and antiproliferative activity in numerous cancer cell lines.[10] Dinaciclib, which contains a pyrazolo[1,5-a]pyrimidine core, is another example of a potent CDK inhibitor.[11]
-
Other Kinase Targets: Halogenated pyrazolo[1,5-a]pyrimidines have also been developed as inhibitors of EGFR, B-Raf, MEK, Pim-1, and PI3Kδ, highlighting the versatility of this scaffold in targeting a wide range of kinases implicated in cancer.[1][7][12][13]
Signaling Pathway: Trk Inhibition
Caption: Inhibition of Trk receptor signaling by halogenated pyrazolo[1,5-a]pyrimidines.
Quantitative Data: Anticancer and Kinase Inhibitory Activity
| Compound ID/Reference | Target/Cell Line | Halogen | Activity (IC₅₀/GI₅₀) | Citation |
| Compound 4k (BS-194) | CDK2 | - | 3 nM | [10] |
| Compound 4k (BS-194) | CDK1 | - | 30 nM | [10] |
| Compound 4k (BS-194) | CDK9 | - | 90 nM | [10] |
| CPL302253 (54) | PI3Kδ | - | 2.8 nM | [12] |
| Compound 14a | HCT116 | - | 0.0020 µM | [14] |
| Compounds 8 and 9 | TrkA | F | 1.7 nM | [8] |
| Compounds 23 and 24 | TRKA (KM12 cell) | - | 0.1 nM and 0.2 nM | [8] |
| 7d | HCT-116, PC-3 | Cl | Good activity | [15] |
| 11a | HCT-116, PC-3 | Cl | Good activity | [15] |
Antimicrobial and Antiviral Potential
Beyond cancer, halogenated pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of pathogens.
Antibacterial Activity
Derivatives of this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, studies have highlighted their potential against Staphylococcus aureus and Mycobacterium tuberculosis.[6][16][17][18] The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes, such as RNA polymerase.[19] Extensive halogenation of the pyrimidine ring has been shown to enhance antibiofilm and antivirulence activities against S. aureus.[16][20][21]
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine core has also been explored for its antiviral properties, with some macrocyclic derivatives identified as novel HIV-1 inhibitors.[22]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the screening of halogenated pyrazolo[1,5-a]pyrimidines for antimicrobial activity.
Quantitative Data: Antimicrobial Activity
| Compound ID/Reference | Organism | Halogen | Activity (MIC) | Citation |
| Bromo derivative | Staphylococcus aureus | Br | 8 mg/L | [23] |
| Iodo derivative | Staphylococcus aureus | I | 8 mg/L | [23] |
| 24DC5FP | Staphylococcus aureus | Cl, F | 50 µg/mL | [16] |
| 7b | RNA Polymerase Inhibitor | Br | IC₅₀ = 0.213 µg/ml | [19] |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the nature and position of substituents on the core structure.[4]
-
Role of Halogens: The introduction of halogens can influence activity through various mechanisms, including enhancing binding affinity via halogen bonding, modulating electronic properties, and improving metabolic stability and membrane permeability. The position of the halogen is critical; for instance, in some anticancer series, a chlorine atom at the 2-position of an aryl substituent conferred higher activity than at the 3- or 4-positions.[15]
-
Substituents at Other Positions:
Conclusion and Future Directions
Halogenated pyrazolo[1,5-a]pyrimidines represent a highly versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as kinase inhibitors has already led to clinical successes in oncology, and their growing profile as antimicrobial and antiviral agents opens new avenues for development. Future research should focus on several key areas:
-
Enhancing Selectivity: While potent, many kinase inhibitors based on this scaffold target multiple kinases. Further optimization is needed to develop more selective inhibitors to minimize off-target effects.
-
Overcoming Resistance: The development of next-generation compounds that can overcome acquired resistance mechanisms in both cancer and infectious diseases is crucial.
-
Exploring New Biological Targets: The broad applicability of this scaffold suggests that it may have utility against other biological targets yet to be explored.
-
Advanced Synthetic Methodologies: Continued development of efficient, scalable, and environmentally friendly synthetic methods will be essential for the translation of these compounds from the laboratory to the clinic.
The continued exploration of the chemical space around the halogenated pyrazolo[1,5-a]pyrimidine core, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 15. html.rhhz.net [html.rhhz.net]
- 16. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazolo[1,5-a]pyrimidine-based macrocycles as novel HIV-1 inhibitors: a patent evaluation of WO2015123182 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Chemical Frontier of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This technical guide provides an in-depth exploration of the chemical space of pyrazolo[1,5-a]pyrimidine analogs, focusing on their synthesis, biological activities, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this potent heterocyclic core.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is primarily achieved through the cyclocondensation of 5-aminopyrazoles with various β-dicarbonyl compounds or their synthetic equivalents.[1] Over the years, a multitude of synthetic strategies have been developed to enhance efficiency, yield, and structural diversity. These include classical condensation reactions, multi-component reactions, and the use of microwave-assisted synthesis to accelerate reaction times.[1][2]
A general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core is depicted below.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
More advanced methods, such as palladium-catalyzed cross-coupling and click chemistry, have enabled the introduction of a wide range of functional groups, significantly expanding the accessible chemical space and allowing for the fine-tuning of biological activity.[2][3]
Biological Activities and Therapeutic Potential
Pyrazolo[1,5-a]pyrimidine analogs exhibit a broad spectrum of biological activities, with a particular prominence as inhibitors of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[3] Analogs of this scaffold have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Pim-1 kinase, Casein Kinase 2 (CK2), B-Raf, and MEK.[3][4][5][6]
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against EGFR and Trk Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6d | CDK2 | 0.55 | [4] |
| 6k | CDK2 | 1.58 | [4] |
| 6m | CDK2 | 1.06 | [4] |
| 6n | CDK2 | 0.78 | [4] |
| 6o | CDK2 | 0.76 | [4] |
| 6p | CDK2 | 0.67 | [4] |
| 6r | CDK2 | 0.23 | [4] |
| 6s | CDK2 | 0.45 | [4] |
| 6t | CDK2 | 0.09 | [4] |
| 11g | CDK2 | 0.48 | [4] |
| 6d | TrkA | 0.57 | [4] |
| 6k | TrkA | 1.23 | [4] |
| 6m | TrkA | 0.96 | [4] |
| 6n | TrkA | 0.98 | [4] |
| 6o | TrkA | 1.59 | [4] |
| 6p | TrkA | 1.34 | [4] |
| 6r | TrkA | 0.27 | [4] |
| 6s | TrkA | 0.23 | [4] |
| 6t | TrkA | 0.45 | [4] |
| 11g | TrkA | 0.51 | [4] |
| Compound 32 | TrkA | 0.0019 | [5] |
| Compound 32 | TrkB | 0.0031 | [5] |
| Compound 32 | TrkC | 0.0023 | [5] |
| Compound 33 | TrkA | 0.0032 | [5] |
| Compound 33 | TrkB | 0.0055 | [5] |
| Compound 33 | TrkC | 0.0033 | [5] |
| Compound 34 | TrkA | 0.0018 | [5] |
| Compound 34 | TrkB | 0.0041 | [5] |
| Compound 34 | TrkC | 0.0023 | [5] |
| Compound 35 | TrkA | 0.0025 | [5] |
| Compound 35 | TrkB | 0.0031 | [5] |
| Compound 35 | TrkC | 0.0026 | [5] |
| Compound 36 | TrkA | 0.0014 | [5] |
| Compound 36 | TrkB | 0.0024 | [5] |
| Compound 36 | TrkC | 0.0019 | [5] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs against PI3Kδ
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 40 | PI3Kδ | 84 | [6] |
| Compound 42 | PI3Kδ | 74 | [6] |
| Compound 43 | PI3Kδ | 63 | [6] |
| Compound 55 | PI3Kδ | 82 | [6] |
| CPL302415 (6) | PI3Kδ | 18 | [6] |
Modulation of Key Signaling Pathways
The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine analogs is intrinsically linked to their ability to modulate critical intracellular signaling pathways. Understanding these pathways is paramount for rational drug design and the development of targeted therapies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a key driver in the development and progression of numerous cancers.
Caption: Simplified EGFR signaling pathway.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins. The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. Gene fusions involving Trk kinases are oncogenic drivers in a variety of cancers.
Caption: Overview of the Trk signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. This section provides methodologies for key in vitro assays used to characterize the activity of pyrazolo[1,5-a]pyrimidine analogs.
General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidines
A common route to 7-aminopyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 5-aminopyrazoles with β-ketonitriles. The following is a representative protocol:
-
Reaction Setup: To a solution of the appropriately substituted 5-amino-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding β-ketonitrile (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
A workflow for this synthesis is outlined below.
Caption: Experimental workflow for the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[7]
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.[8]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive core for drug development programs. Future efforts in this field will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel biological targets. Furthermore, the application of advanced synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse libraries of pyrazolo[1,5-a]pyrimidine analogs, further expanding the chemical space and increasing the probability of identifying next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Initial Screening of 3-Bromopyrazolo[1,5-a]pyrimidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. As a result, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Pim-1, Flt-3, and Tropomyosin receptor kinases (Trk). This technical guide provides a comprehensive overview of the initial screening of the bioactivity of 3-Bromopyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of more complex derivatives. While extensive data on the bioactivity of the this compound parent compound is limited in publicly available literature, this guide summarizes the known activities of its derivatives and provides detailed experimental protocols for its initial biological screening.
Anticipated Bioactivities
Based on the known biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, this compound is a promising candidate for initial screening in the following therapeutic areas:
-
Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1, Flt-3, and Trk.
-
Anti-inflammatory Activity: The scaffold has been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
-
Antimicrobial Activity: Certain derivatives have exhibited activity against a range of bacterial and fungal pathogens.
Data Presentation: Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the quantitative bioactivity data for various derivatives of pyrazolo[1,5-a]pyrimidine. It is important to note that this data is for substituted analogs and serves as a guide for the potential bioactivity of the 3-bromo parent compound.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (Kinase Inhibition)
| Compound/Derivative | Target Kinase | IC50 | Reference |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Analogs | Pim-1 | Nanomolar range | [1] |
| Pyrazolo[1,5-a]pyrimidine Compound 9 | Pim-1 | 27 nM | [1] |
| 3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine (18) | Pim-1 | 5 µM | [1] |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (17) | Pim-1 | Inactive | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Flt-3 | 2-15 fold less potent than Pim-1 inhibition | [1] |
| Picolinamide-substituted PP derivatives (8 and 9) | TrkA | 1.7 nM | [2] |
| Macrocyclic PP derivative (28) | TrkA, TrkB, TrkC | 0.17 nM, 0.07 nM, 0.07 nM | [2] |
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (Cell-based Assays)
| Compound/Derivative | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Macrocyclic PP derivatives (23 and 24) | TRKA KM12 | Cell Proliferation | 0.1 nM and 0.2 nM | [2] |
| N-hydroxy-4-(((7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)benzamide (8e) | HL-60 | Antiproliferative | 0.2 nM | [3] |
| N-hydroxy-4-(((7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)benzamide (8e) | SK-MEL-2 | Antiproliferative | 0.35 nM | [3] |
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target | IC50 | Reference |
| 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) | COX-2 | Potent and Selective | [4] |
| Pyrazolo[1,5-a]quinazoline A | COX-2 | 47 nM | [5] |
| Pyrazolo[1,5-a]quinazoline A | 5-LOX | 2.3 µM | [5] |
| Pyrazolo[1,5-a]quinazoline derivatives (13i and 16) | NF-κB transcriptional activity | < 50 µM | [5] |
Table 4: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Organism(s) | MIC | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative 7b | Not specified | IC50= 0.213 μg/ml (RNA Polymerase) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to screen the bioactivity of this compound.
Anticancer Activity
1. Kinase Inhibition Assays (General Protocol using ADP-Glo™)
This protocol can be adapted for Pim-1, Flt-3, and Trk kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human kinase (Pim-1, Flt-3, or Trk)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
In the assay plate, add the inhibitor solution.
-
Add the kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3, a relevant cancer cell line for Pim-1 or Trk)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
3. Cellular Phosphorylation Assay (Western Blotting)
-
Principle: This assay directly measures the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase.
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-kinase (e.g., anti-phospho-FLT3 (Tyr591)) and anti-total-kinase.[8]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Seed and treat cells with the test compound as in the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies followed by the HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the extent of inhibition relative to a vehicle control.
-
Anti-inflammatory Activity
1. COX-1 and COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation. The assay can be performed using purified enzymes or in a whole blood assay.
-
Materials:
-
Purified human COX-1 and COX-2 enzymes or human whole blood.
-
Arachidonic acid (substrate).
-
This compound (dissolved in DMSO).
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.
-
-
Procedure (for whole blood assay):
-
Collect fresh human blood in heparinized tubes.
-
Pre-incubate whole blood with various concentrations of this compound or vehicle (DMSO).
-
For COX-2 induction, stimulate the blood with lipopolysaccharide (LPS) and incubate. For COX-1, no stimulation is needed.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
Stop the reaction and centrifuge to collect the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration compared to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[9]
-
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.[10]
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[9]
-
Visually inspect the plates for turbidity, which indicates microbial growth.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially inhibited by this compound and a general workflow for its initial bioactivity screening.
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases. While direct biological data for the 3-bromo parent compound is sparse, the extensive research on its derivatives strongly suggests its potential as a bioactive molecule. The experimental protocols and workflows provided in this guide offer a robust framework for the initial screening of this compound, enabling researchers to systematically evaluate its therapeutic potential and guide further lead optimization efforts. The provided signaling pathway diagrams offer a visual representation of the likely mechanisms of action, which can be further validated through detailed mechanistic studies. This comprehensive approach will facilitate the efficient progression of this compound and its future analogs through the drug discovery pipeline.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making it a key target in medicinal chemistry and drug development. The functionalization of this core structure, particularly at the 3-position, is crucial for exploring structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering an efficient route to synthesize 3-aryl- or 3-heteroarylpyrazolo[1,5-a]pyrimidines. This application note provides detailed protocols and optimized conditions for the Suzuki coupling of 3-bromopyrazolo[1,5-a]pyrimidine derivatives with various boronic acids.
A significant challenge in the Suzuki coupling of some this compound substrates can be a competing debromination reaction.[1][2] To address this, careful optimization of the catalyst, ligand, base, and solvent system is essential to achieve high yields of the desired coupled product.[1][2] Microwave-assisted synthesis has also been shown to be an effective strategy for accelerating these reactions.[3][4]
Optimized Reaction Conditions for Suzuki Coupling
The successful Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines is highly dependent on the selection of appropriate reaction parameters. A systematic screening of catalysts, ligands, bases, and solvents has led to the development of robust conditions that favor the desired cross-coupling over competing side reactions like debromination.
Initial attempts using common palladium catalysts such as PdCl2(PPh3)2 in dioxane with sodium carbonate resulted in low yields of the desired product, with the major byproduct being the debrominated pyrazolo[1,5-a]pyrimidine.[1][2] The use of more sophisticated catalyst systems, particularly those involving bulky electron-rich phosphine ligands, has proven to be critical for achieving high efficiency.
The combination of a palladium precatalyst, such as XPhosPdG2, and an additional equivalent of the XPhos ligand has been identified as a highly effective catalytic system.[1] This tandem catalyst approach helps to minimize the undesired debromination reaction.[1][3] The choice of base and solvent also plays a crucial role, with potassium carbonate in a solvent mixture of t-BuOH/H2O under microwave irradiation being identified as optimal.[4]
The optimized conditions are applicable to a wide range of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing substituents, affording the corresponding 3-substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields.[1][4]
Experimental Workflow Diagram
Caption: A generalized workflow for the microwave-assisted Suzuki coupling.
Quantitative Data Summary
The following table summarizes the optimized conditions and corresponding yields for the Suzuki coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids.
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 89 |
| 2 | Phenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 74 |
| 3 | 4-Biphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 79 |
| 4 | 1-Naphthylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 85 |
| 5 | o-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 73 |
| 6 | 4-Acetylphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 87 |
| 7 | 2-Furylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 83 |
| 8 | 3-Pyridylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K2CO3 | t-BuOH/H2O | 110 | 40 min | 68 |
Data sourced from studies on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4]
Detailed Experimental Protocol
This protocol is for the microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with an arylboronic acid.
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Microwave vial (appropriate size for the reaction scale)
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq), the corresponding boronic acid (1.5 eq), potassium carbonate (2.0 eq), XPhosPdG2 (0.025 eq), and XPhos (0.05 eq).
-
Add a 3:1 mixture of t-BuOH and water to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Catalytic Cycle Diagram
Caption: A diagram of the key steps in the Suzuki catalytic cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-Bromopyrazolo[1,5-a]pyrimidine. This scaffold is a key heterocyclic motif in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various protein kinases involved in cancer and other diseases.[1][2][3][4] The ability to functionalize the C3-position of the pyrazolo[1,5-a]pyrimidine core is crucial for developing novel therapeutic agents.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[7][8] An efficient microwave-assisted protocol has been developed for the synthesis of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives, which demonstrated the importance of catalyst and ligand selection to prevent side reactions like debromination.[7][9]
Data Presentation: Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 2 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 81 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 71 |
| 5 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
| 6 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 7 | Biphenyl-4-ylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |
| 8 | Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 9 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 10 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 73 |
Reaction Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.), boronic acid (1.5 equiv.), XPhosPdG2 (5 mol%), XPhos (5 mol%), K3PO4 (2 equiv.), 1,4-dioxane/H2O (4:1), Microwave irradiation at 120 °C for 30 min. Data sourced from[7][9].
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the microwave-assisted synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[7][9]
-
Reagent Preparation : In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), XPhos ligand (5 mol%), and XPhos Pd G2 precatalyst (5 mol%).
-
Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Degassing : Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation : Place the vial in a microwave reactor and heat the mixture to 120 °C for 30 minutes.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing analogues of biologically active molecules.[10][11] While a specific protocol for this compound is not extensively documented, the following general procedure, adapted from protocols for other heteroaryl bromides, serves as an excellent starting point.[12][13][14] The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing superior results for challenging substrates.[14]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| 1 | Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| 2 | Primary/Secondary Aryl Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 |
| 3 | Hindered Secondary Amine | RuPhos Pd G3 | LHMDS | Dioxane | 80-100 |
| 4 | Primary Amine | BrettPhos Pd G3 | LHMDS | Dioxane | 80-100 |
These conditions are representative and may require optimization for the specific this compound substrate and amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup : Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition : Add this compound (1.0 eq.). Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2-1.5 eq.).
-
Reaction : Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to the C3-position of the pyrazolo[1,5-a]pyrimidine core.[15][16] This reaction is valuable for creating extended π-systems or introducing functionalities for further elaboration.[17]
Data Presentation: Sonogashira Coupling of Bromo-pyrazolo[1,5-a]pyrimidines
| Entry | Bromo-scaffold | Alkyne | Catalyst System | Base / Solvent | Yield (%) |
| 1 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | High |
| 2 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | High |
| 3 | Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | 3-Butyn-1-ol | Pd(PPh₃)₄ / CuI | Et₃N / THF | 90 |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 95 |
| 5 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 88 |
Data adapted from related scaffolds.[17][18] Conditions are generally transferable to this compound but may require optimization.
Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for related bromo-heterocycles.[17][19]
-
Reagent Preparation : To a solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).
-
Degassing : Degas the reaction mixture for 10-15 minutes with a stream of argon or nitrogen.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction : Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. After concentration, purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, such as Pim-1, which is implicated in cancer cell survival and proliferation.[5] The diagram below illustrates the inhibition of a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis of 3-Aryl-Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines from a 3-bromo precursor via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This methodology offers an efficient route to obtaining a library of C3-arylated pyrazolo[1,5-a]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent and selective kinase inhibitors.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in drug discovery, forming the basis for numerous inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[2] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and its application to 3-bromo-pyrazolo[1,5-a]pyrimidines provides a versatile method for introducing aryl and heteroaryl moieties at the C3-position.[3] This protocol details a microwave-assisted approach, which significantly accelerates reaction times and improves yields.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is adapted from an efficient synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives.[3]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (starting material)
-
Aryl or heteroaryl boronic acid (1.5 - 2.5 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the corresponding aryl or heteroaryl boronic acid, potassium carbonate, XPhosPdG2, and XPhos.
-
Add a 4:1 mixture of ethanol and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The following table summarizes the isolated yields for the synthesis of various 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one derivatives using the protocol described above.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 |
| 2 | 3-Methoxyphenylboronic acid | 3-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 3 | 4-Methylphenylboronic acid | 3-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 88 |
| 5 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |
| 6 | Phenylboronic acid | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 7 | Thiophen-2-ylboronic acid | 3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 78 |
| 8 | Furan-2-ylboronic acid | 3-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 75 |
| 9 | Pyridin-3-ylboronic acid | 3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 72 |
| 10 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 81 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines.
Representative Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are known to act as ATP-competitive inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs).[4] The diagram below illustrates a simplified, representative signaling pathway where a pyrazolo[1,5-a]pyrimidine derivative inhibits CDK2, a key regulator of the cell cycle, leading to cell cycle arrest.
Caption: Inhibition of the CDK2 signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
Application Notes: 3-Bromopyrazolo[1,5-a]pyrimidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 3-position creates a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of 3-Bromopyrazolo[1,5-a]pyrimidine as a key building block in the development of potent and selective kinase inhibitors.
Key Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of compounds targeting a range of protein kinases implicated in cancer and other diseases. The bromine atom at the C3 position is readily displaced through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and amino substituents. This chemical tractability has led to the discovery of potent inhibitors of several important kinase families.
Targeted Kinase Families:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent Trk inhibitors.[1] Functionalization at the 3-position can influence potency and selectivity against TrkA, TrkB, and TrkC, which are key drivers in various cancers.[1]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets.[2] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[3]
-
B-Raf Kinase: The B-Raf protein is a critical component of the MAPK signaling pathway, and its mutation is a key driver in several cancers, including melanoma.[4] Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as inhibitors of B-Raf kinase.[4]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is involved in immune cell signaling, and its inhibitors have potential in treating inflammatory and autoimmune diseases.[5] A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives has shown potent and selective inhibition of PI3Kδ.[5]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various 3-substituted pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition
| Compound ID | R Group at C3 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 8 | picolinamide | 1.7 | - | - | [1] |
| 9 | picolinamide | 1.7 | - | - | [1] |
| 28 | macrocycle | 0.17 | 0.07 | 0.07 | [6] |
| 32 | - | 1.9 | 3.1 | 2.3 | [6] |
| 33 | - | 3.2 | 5.5 | 3.3 | [6] |
| 34 | - | 1.8 | 4.1 | 2.3 | [6] |
| 35 | - | 2.5 | 3.1 | 2.6 | [6] |
| 36 | - | 1.4 | 2.4 | 1.9 | [6] |
Table 2: Cyclin-Dependent Kinase (CDK) Inhibition
| Compound ID | R Group at C3 | CDK2 IC50 (µM) | Reference |
| 6s | Thiophene | 0.23 | [7] |
| 6t | Furan | 0.09 | [7] |
| 4k (BS-194) | Isopropyl | 0.003 | [3] |
Table 3: Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
| Compound ID | R Group at C5 | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity | Reference | | :--- | :--- | :--- | :--- | | 54 (CPL302253) | Indole | 2.8 | >1000 |[5] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations utilizing this compound are provided below.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the arylation of this compound derivatives.[8][9]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Water
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent), the arylboronic acid (1.2 equivalents), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3 equivalents).
-
Add water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.4 equivalents) under an inert atmosphere.
-
Add this compound (1 equivalent) to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-pyrazolo[1,5-a]pyrimidine.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow.
References
- 1. Cell cycle - Cell cycle (generic schema) Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for C-N Bond Formation with 3-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of carbon-nitrogen (C-N) bonds at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry. The following methodologies are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions, offering versatile strategies for the synthesis of diverse libraries of 3-aminopyrazolo[1,5-a]pyrimidine derivatives.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2] The functionalization of this heterocyclic system is crucial for modulating its pharmacological properties. Specifically, the introduction of amino substituents at the 3-position via C-N bond formation is a common strategy in drug discovery programs to explore structure-activity relationships (SAR). This document outlines reliable protocols for achieving this transformation using 3-Bromopyrazolo[1,5-a]pyrimidine as the starting material.
Core Methodologies
Two primary catalytic systems are highlighted for the C-N cross-coupling with this compound:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[3][4]
-
Ullmann-type Coupling: A copper-catalyzed reaction that provides an efficient and often complementary approach to the palladium-catalyzed methods.[1][5]
The choice of method may depend on the specific amine coupling partner, desired scale, and available laboratory equipment.
Data Presentation: Comparison of C-N Coupling Protocols
The following table summarizes typical reaction conditions and yields for the Ullmann-type and a representative Buchwald-Hartwig amination of this compound derivatives.
| Parameter | Ullmann-type Coupling | Buchwald-Hartwig Amination (Representative) |
| Catalyst | CuI (5 mol%) | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) |
| Ligand | N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) (10 mol%) | Xantphos or BINAP (5-10 mol%) |
| Base | K₂CO₃ (2 equiv.) | NaOtBu or Cs₂CO₃ (1.5-2 equiv.) |
| Solvent | Diethylene glycol (DEG) | Toluene or Dioxane |
| Temperature | 80 °C | 80-110 °C |
| Time | 1 hour (microwave) | 4-24 hours |
| Substrate Scope | 1° and 2° alkylamines, aryl- and heteroarylamines | Broad scope including primary and secondary amines |
| Yields | Good to excellent (60-93%)[1] | Generally good to excellent |
Experimental Protocols
Protocol 1: Microwave-Assisted Copper-Catalyzed Ullmann-Type Amination
This protocol is adapted from an efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines.[1][5]
Materials:
-
5-Substituted-3-Bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.)
-
Amine (1.5 equiv.)
-
Copper(I) Iodide (CuI) (0.05 equiv.)
-
N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) (0.10 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Diethylene glycol (DEG)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the 5-substituted-3-bromopyrazolo[1,5-a]pyrimidine, amine, CuI, ligand L-1, and K₂CO₃.
-
Add diethylene glycol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 80 °C for 1 hour with stirring.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminopyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv.)
-
Xantphos (0.05 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for C-N cross-coupling reactions.
Caption: Logical relationship of components in C-N coupling.
References
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine C3 Position
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors for oncology applications. The functionalization of this scaffold is crucial for modulating the physicochemical properties and biological activity of these molecules. The C3 position, located on the electron-rich pyrazole ring, is a key site for introducing molecular diversity due to its high nucleophilicity and susceptibility to electrophilic substitution and metal-catalyzed cross-coupling reactions.
These application notes provide detailed protocols for the primary methods of functionalizing the C3 position of the pyrazolo[1,5-a]pyrimidine core: halogenation, nitration, and arylation through both direct C-H activation and cross-coupling reactions.
Key C3 Functionalization Strategies
The primary pathways for modifying the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold are summarized below. These methods offer a versatile toolkit for synthetic and medicinal chemists to generate novel analogues for drug discovery and development.
Caption: Overview of major C3 functionalization pathways.
Protocol 1: Regioselective C3-Halogenation using a Hypervalent Iodine(III) Reagent
This modern protocol describes a mild and environmentally friendly method for the direct and regioselective C3-halogenation (iodination, bromination, and chlorination) of pyrazolo[1,5-a]pyrimidines. The reaction utilizes readily available potassium halide salts and a hypervalent iodine(III) reagent, phenyliodine diacetate (PIDA), in water at ambient temperature.[1]
Experimental Workflow
Caption: Workflow for C3-Halogenation.
Detailed Procedure
-
Reaction Setup: To an oven-dried reaction tube, add the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol, 1.0 equiv), the corresponding potassium halide (KX; where X = I, Br, or Cl) (1.2 equiv), and phenyliodine diacetate (PIDA) (1.2 equiv).
-
Solvent Addition: Add water (1.0 mL) to the reaction tube.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, add water (5.0 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane) to afford the pure C3-halogenated pyrazolo[1,5-a]pyrimidine.
Quantitative Data for C3-Halogenation
| Entry | Substrate (R groups) | Halogen Source | Product | Yield (%) |
| 1 | 2-Me, 7-Ph | KI | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 91 |
| 2 | 2-Me, 5-Me, 7-Ph | KI | 3-Iodo-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | 88 |
| 3 | 7-Ph | KI | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 89 |
| 4 | Unsubstituted | KI | 3-Iodopyrazolo[1,5-a]pyrimidine | 79 |
| 5 | 2-Me, 7-Ph | KBr | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92 |
| 6 | 2-Me, 5-Me, 7-Ph | KBr | 3-Bromo-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | 90 |
| 7 | 7-Ph | KBr | 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine | 88 |
| 8 | 2-Me, 7-Ph | KCl | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 73 |
| 9 | 2-Me, 5-Me, 7-Ph | KCl | 3-Chloro-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | 70 |
Data summarized from Kumar et al., 2024.[1]
Protocol 2: C3-Arylation via Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidines starting from a C3-bromo precursor, which can be synthesized using Protocol 1. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming C-C bonds, and microwave irradiation can significantly reduce reaction times.
Detailed Procedure
-
Reaction Setup: In a microwave process vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as XPhosPdG2 (5 mol%), and the ligand, XPhos (10 mol%). Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Quantitative Data for C3-Arylation (Suzuki-Miyaura Coupling)
| Entry | Arylboronic Acid | Catalyst/Ligand | Product (at C3) | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2/XPhos | Phenyl | 74 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | 4-Methoxyphenyl | 89 |
| 3 | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | 4-Fluorophenyl | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | XPhosPdG2/XPhos | 4-(Trifluoromethyl)phenyl | 79 |
| 5 | Biphenyl-4-ylboronic acid | XPhosPdG2/XPhos | Biphenyl-4-yl | 79 |
| 6 | Naphthalen-2-ylboronic acid | XPhosPdG2/XPhos | Naphthalen-2-yl | 85 |
| 7 | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | Thiophen-2-yl | 67 |
| 8 | Pyridin-3-ylboronic acid | XPhosPdG2/XPhos | Pyridin-3-yl | 72 |
Substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. Data summarized from El Hafi et al., 2021.
Protocol 3: Direct C-H Arylation at the C3 Position
Direct C-H arylation is an increasingly popular, atom-economical method that avoids the pre-functionalization (e.g., halogenation) of the heterocyclic core. The C3 position of pyrazolo[1,5-a]pyrimidines can be selectively arylated using a palladium catalyst.[1][2]
Detailed Procedure
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv), the aryl bromide (1.5 equiv), the palladium source such as palladium(II) acetate (Pd(OAc)₂) (e.g., 5-10 mol%), a suitable ligand (e.g., a phosphine ligand like P(tBu)₃), and a base (e.g., potassium carbonate or cesium carbonate) (2.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: The optimal choice of ligand, base, and solvent is crucial for achieving high yield and selectivity and may require optimization for different substrates.[2]
Protocol 4: Electrophilic Nitration at the C3 Position
The electron-rich nature of the C3 position allows for direct electrophilic nitration. This can be achieved using standard nitrating conditions or milder, more modern reagents.[3]
Detailed Procedure (MW-Assisted)
-
Reaction Setup: In a microwave process vial, dissolve the 7-arylpyrazolo[1,5-a]pyrimidine substrate (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add the nitrating agent. For example, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used, or a milder alternative like iron(III) nitrate in trifluoroacetic acid (Fe(NO₃)₃/TFA).
-
Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 80 °C) for a short duration (e.g., 10-20 minutes).
-
Workup: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Proposed Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified mechanism for C3-Nitration.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the microwave-assisted synthesis of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3][4] Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[3][5][6]
The following sections detail protocols for common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—starting from 3-Bromopyrazolo[1,5-a]pyrimidine.
Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl/Heteroaryl Pyrazolo[1,5-a]pyrimidines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[1][2][7]
Experimental Protocol
A detailed experimental protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of a 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivative is provided below.
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Aryl or heteroaryl boronic acid
-
XPhos Pd G2
-
XPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials (10 mL) with stir bars
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent).
-
Add the corresponding aryl or heteroaryl boronic acid (1.5 equivalents).
-
Add XPhos Pd G2 (0.025 equivalents) and XPhos (0.025 equivalents) as the catalyst system.[1][2]
-
Add potassium carbonate (K₂CO₃) (3 equivalents) as the base.
-
Add a 4:1 mixture of 1,4-dioxane and water as the solvent to achieve a final concentration of 0.1 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes the yields obtained for the synthesis of various 3-aryl/heteroaryl pyrazolo[1,5-a]pyrimidin-5-one derivatives using the protocol described above.[1]
| Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 82 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
| Naphthalen-2-ylboronic acid | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 71 |
| Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 69 |
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyrazolo[1,5-a]pyrimidines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of 3-amino-substituted pyrazolo[1,5-a]pyrimidines.[8] This reaction is crucial for synthesizing compounds with potential applications as kinase inhibitors and other therapeutic agents.
Experimental Protocol
A general protocol for the microwave-assisted Buchwald-Hartwig amination of a 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor is outlined below.
Materials:
-
5-Amino-3-bromopyrazolo[1,5-a]pyrimidine derivative
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (Ligand L-1)
-
Diethylene glycol (DEG)
-
Microwave reactor vials (10 mL) with stir bars
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (1 equivalent).
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Add CuI (0.05 equivalents) and the carbazole-based ligand L-1 (0.1 equivalents).[8]
-
Add diethylene glycol (DEG) as the solvent to achieve a final concentration of 0.2 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 1 hour with stirring.[8]
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the desired 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.
Data Presentation: Buchwald-Hartwig Amination Yields
The following table presents the yields for the synthesis of various 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines.[8]
| C-5 Amine | C-3 Amine | Product | Yield (%) |
| Pyrrolidine | Benzylamine | 3-(Benzylamino)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 93 |
| Pyrrolidine | Morpholine | 3-(Morpholino)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 88 |
| Pyrrolidine | Aniline | 3-(Phenylamino)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | 85 |
| Morpholine | Cyclohexylamine | 3-(Cyclohexylamino)-5-morpholinopyrazolo[1,5-a]pyrimidine | 90 |
| Morpholine | Piperidine | 3-(Piperidin-1-yl)-5-morpholinopyrazolo[1,5-a]pyrimidine | 87 |
| N-Methylbenzylamine | Butylamine | 3-(Butylamino)-5-(methyl(phenyl)amino)pyrazolo[1,5-a]pyrimidine | 82 |
| N-Methylbenzylamine | Indolin-5-amine | 3-((Indolin-5-yl)amino)-5-(methyl(phenyl)amino)pyrazolo[1,5-a]pyrimidine | 75 |
Catalytic Cycle Diagram
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 3-Alkynyl Pyrazolo[1,5-a]pyrimidines
The Sonogashira coupling is a reliable method for forming C-C triple bonds, enabling the introduction of alkynyl groups at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocol
The following protocol describes the Sonogashira coupling of a 3-aryl-5-activated-pyrazolo[1,5-a]pyrimidine. Note that this is a two-step, one-pot procedure starting from a C5-hydroxyl group which is first activated.
Materials:
-
3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP)
-
Triethylamine (Et₃N)
-
Terminal alkyne
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Dioxane
-
Microwave reactor vials with stir bars
-
Magnetic stirrer
Procedure:
-
In a microwave vial, dissolve the 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent) in dioxane.
-
Add PyBroP (1.5 equivalents) and triethylamine (5 equivalents). Stir at room temperature for 2 hours to activate the C5-hydroxyl group.
-
To this mixture, add the terminal alkyne (1.5 equivalents), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).[7]
-
Seal the vial and heat the mixture at 80 °C for 12 hours (conventional heating is often used for this step, but microwave heating at a suitable temperature and time can be adapted).[7]
-
After completion, the reaction is quenched, extracted, and the crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling Yields
The table below shows the yields for the synthesis of various 5-alkynyl-3-aryl pyrazolo[1,5-a]pyrimidine derivatives.[7]
| 3-Aryl Group | Alkyne | Product | Yield (%) |
| Phenyl | Phenylacetylene | 5-(Phenylethynyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 85 |
| Phenyl | (4-Methoxyphenyl)acetylene | 5-((4-Methoxyphenyl)ethynyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 89 |
| Phenyl | (4-Fluorophenyl)acetylene | 5-((4-Fluorophenyl)ethynyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 82 |
| 4-Methoxyphenyl | Phenylacetylene | 3-(4-Methoxyphenyl)-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 87 |
Biological Significance and Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with various biological targets, including protein kinases.[3][9] For instance, certain derivatives have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and survival.[10] The PI3K/AKT/mTOR signaling pathway is a key downstream effector of TRK signaling.
Caption: Inhibition of the TRK Signaling Pathway.
These protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrazolo[1,5-a]pyrimidine-based compounds for various therapeutic applications. The use of microwave-assisted synthesis can significantly accelerate the discovery and optimization of lead compounds in drug development programs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromopyrazolo[1,5-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine core can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3]
The strategic functionalization of this scaffold is paramount for achieving potency and selectivity. 3-Bromopyrazolo[1,5-a]pyrimidine serves as a versatile and critical intermediate, enabling the introduction of diverse chemical moieties at the C3-position through modern cross-coupling reactions.[4][5] This allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor properties.[1]
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of kinase inhibitors—Tropomyosin Receptor Kinase (Trk) inhibitors and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors—starting from this compound or its derivatives.
General Synthetic Workflow
The functionalization of the this compound core is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond between the pyrimidine scaffold and a variety of aryl or heteroaryl boronic acids or esters.
Caption: General workflow for synthesizing kinase inhibitors.
Application Note 1: Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in oncology, especially in tumors harboring NTRK gene fusions.[6] Several potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine scaffold.[6] The following protocol outlines a general method for the C3-arylation of a pyrazolo[1,5-a]pyrimidine core, a key step in synthesizing these inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for C3-Arylation
This protocol is adapted from methodologies reported for the synthesis of C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[4][5][7]
-
Reaction Setup: To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), XPhos (0.1 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst, XPhosPdG2 (0.05 eq.), to the vial under an argon atmosphere.
-
Reaction: Heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-100 °C using a conventional oil bath for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C3-arylated product.
Biological Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
The potency of these compounds is typically evaluated through in vitro kinase assays. The table below summarizes the inhibitory activity of representative compounds from the literature.[6]
| Compound ID | Target Kinase | IC₅₀ (nM) | Citation |
| Compound 8 | TrkA | 1.7 | [6] |
| Compound 9 | TrkA | 1.7 | [6] |
| Compound 22 | TrkA | 3 | [6] |
| Compound 22 | TrkB | 14 | [6] |
| Compound 22 | TrkC | 1 | [6] |
| Compound 28 | TrkA | 0.17 | [6] |
| Compound 28 | TrkB | 0.07 | [6] |
| Compound 28 | TrkC | 0.07 | [6] |
| Compound 41 | TrkA | 0.86 | [6] |
Trk Signaling Pathway
Trk inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling cascades that promote cell survival and proliferation.
Caption: Simplified Trk signaling pathway and point of inhibition.
Application Note 2: Synthesis of Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory diseases and hematological malignancies.[8] Selective PI3Kδ inhibitors have been developed using a pyrazolo[1,5-a]pyrimidine core, where the C5 position is often functionalized via Suzuki coupling. The following protocol describes a key Suzuki coupling step in the synthesis of a PI3Kδ inhibitor precursor.
Experimental Protocol: Suzuki Coupling for C5-Functionalization
This protocol is adapted from the synthesis of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the C5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (e.g., compound 19 from the cited literature, 1.0 eq.) and the desired boronic acid pinacol ester (e.g., indole-4-boronic acid pinacol ester, 1.1 eq.) in dimethoxyethane (DME).
-
Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.) to the flask under an argon atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the desired C5-functionalized product.
Biological Activity of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors
The synthesized compounds are evaluated for their inhibitory activity against PI3K isoforms to determine potency and selectivity.[9]
| Compound ID | Target Kinase | IC₅₀ (µM) | Selectivity (α/δ) | Citation |
| Compound 7 | PI3Kδ | 0.47 | >127 | [9] |
| Compound 7 | PI3Kα | >60 | - | [9] |
| CPL302253 | PI3Kδ | 0.0028 | 378 | [9] |
| CPL302253 | PI3Kα | 1.06 | - | [9] |
PI3K/AKT Signaling Pathway
PI3Kδ inhibitors block the phosphorylation of PIP2 to PIP3, a critical step in activating the AKT signaling cascade, which governs cell proliferation, survival, and migration, particularly in B-cells.
Caption: PI3K/AKT signaling pathway and the role of PI3Kδ inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, including kinase inhibitors and agents targeting the central nervous system. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core, providing valuable intermediates for further synthetic transformations or as final target compounds.[2]
This document provides a detailed experimental procedure for the Sonogashira coupling of 3-bromopyrazolo[1,5-a]pyrimidine with terminal alkynes, based on established literature protocols for similar substrates.[2][3]
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the this compound to a Pd(0) species. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center, which yields the 3-alkynylpyrazolo[1,5-a]pyrimidine product and regenerates the active Pd(0) catalyst. An amine base is used to neutralize the hydrogen halide formed during the reaction.[1][4]
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound and its derivatives. Optimization of reaction conditions may be necessary for specific substrates and alkynes.
Protocol 1: Microwave-Assisted Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines
This protocol is adapted from a procedure for 3-iodopyrazolo[1,5-a]pyrimidines, which are expected to have higher reactivity than their bromo counterparts.[2] Adjustments in temperature and reaction time may be required for 3-bromo substrates.
Materials:
-
3-Iodo/Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium on carbon (10% Pd/C, 0.1 equiv)
-
Triphenylphosphine (PPh₃, 0.4 equiv)
-
Copper(I) iodide (CuI, 0.2 equiv)
-
Triethylamine (Et₃N, 5.0 equiv)
-
Water (H₂O)
Procedure:
-
To a microwave reaction vial, add the 3-halo-pyrazolo[1,5-a]pyrimidine (0.25 mmol, 1.0 equiv), 10% Pd/C (0.1 equiv), PPh₃ (0.4 equiv), and CuI (0.2 equiv).
-
Add water (2.0 mL), the terminal alkyne (0.38 mmol, 1.5 equiv), and triethylamine (5.0 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 1 hour.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating for Sonogashira Coupling of Bromopyrazolopyrimidines
This protocol is based on conditions reported for the Sonogashira coupling of related brominated heterocyclic systems.[5][6]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%) or a similar Pd catalyst.[6]
-
Copper(I) iodide (CuI, 10 mol%)[6]
-
Triethylamine (Et₃N, 5.0 equiv) or another suitable amine base.[6]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add the anhydrous solvent (e.g., dioxane).
-
Add the terminal alkyne (1.5 equiv) and triethylamine (5.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours or until completion as monitored by TLC or LC-MS.[6]
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative conditions and yields for the Sonogashira coupling of halo-pyrazolo[1,5-a]pyrimidines with various terminal alkynes, based on literature data.
| Entry | Halide Substrate | Alkyne | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Iodo-5,7-diphenyl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | 10% Pd/C, PPh₃, CuI | Et₃N / H₂O | MW, 80 °C, 1 h | 75 | [2] |
| 2 | 3-Iodo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | 10% Pd/C, PPh₃, CuI | Et₃N / H₂O | MW, 80 °C, 1 h | 60 | [2] |
| 3 | 3-Aryl-5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / Dioxane | 80 °C, 12 h | Good to Excellent | [6] |
| 4 | Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | Various Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | RT to 60 °C | 40-95 | [7] |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 3-Bromopyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyrazolo[1,5-a]pyrimidine. It addresses common side reactions and offers solutions to overcome challenges encountered during functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for this compound?
A1: The most common functionalization reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Nucleophilic aromatic substitution (SNAr) is another important method for introducing various functional groups.
Q2: I am observing significant debromination of my this compound starting material during a Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?
A2: Debromination is a common side reaction in Suzuki-Miyaura couplings of heteroaryl halides. It is often caused by a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling. To minimize debromination, optimization of the catalyst system is crucial. Using a specialized catalyst system such as a combination of XPhosPdG2 and XPhos has been shown to effectively suppress debromination and improve the yield of the desired coupled product.[1][2]
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What factors should I investigate?
A3: Low yields in Buchwald-Hartwig aminations can be attributed to several factors. The choice of palladium catalyst, ligand, and base is critical. Sterically hindered ligands, such as XPhos, are often effective for coupling with heteroaryl halides.[3] The base also plays a significant role; while strong bases like NaOtBu can lead to high reaction rates, they may be incompatible with sensitive functional groups. Weaker bases like Cs2CO3 or K3PO4 offer better functional group tolerance.[4][5] Screening different solvents (e.g., toluene, dioxane, THF) and reaction temperatures is also recommended to optimize the reaction conditions.
Q4: Can I perform a direct nucleophilic substitution on this compound? What are the potential challenges?
A4: Direct nucleophilic aromatic substitution (SNAr) on this compound is possible, but its success depends on the nucleophile and the reaction conditions. The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which can facilitate nucleophilic attack. However, challenges can include low reactivity, requiring harsh conditions (high temperatures), which can lead to side reactions like ring-opening or degradation of the pyrimidine ring.[6] The regioselectivity of the substitution can also be a concern if other reactive sites are present on the molecule.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Symptoms:
-
Presence of a significant amount of the debrominated pyrazolo[1,5-a]pyrimidine byproduct in the crude reaction mixture, confirmed by LC-MS or NMR.
-
Low yield of the desired cross-coupled product.
Root Causes:
-
Inefficient catalytic cycle leading to a competing hydrodehalogenation pathway.
-
Suboptimal choice of palladium catalyst and ligand.
-
Reaction conditions favoring the reduction of the starting material.
Solutions:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount in minimizing debromination. A tandem catalyst system of XPhosPdG2 and XPhos has been demonstrated to be highly effective in suppressing this side reaction.[1][2]
Catalyst System Desired Product Yield (%) Debrominated Product (%) PdCl2(PPh3)2 9 91 PdCl2(dppf) 28 72 XPhosPdG2 / XPhos 89 <5 Table 1: Effect of Catalyst System on Debromination in Suzuki Coupling of a 3-bromopyrazolo[1,5-a]pyrimidin-5-one derivative. Data adapted from a study on a similar substrate.[1] -
Reaction Conditions:
-
Solvent: A mixture of a polar protic solvent and water (e.g., ethanol/H2O) can sometimes improve the yield of the desired product compared to purely aprotic solvents like dioxane.[1]
-
Base: Use a carefully chosen base. While strong bases are often used, weaker inorganic bases like K2CO3 or K3PO4 can sometimes offer better results and minimize side reactions.
-
Temperature: Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[1]
-
Symptoms:
-
Formation of a biaryl byproduct derived from the boronic acid reagent.
-
Reduced yield of the target heteroaryl-aryl coupled product.
Root Causes:
-
Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen.
-
Palladium(II) sources that require reduction to the active Pd(0) state can sometimes promote homocoupling.
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.
-
Palladium Source: Use a Pd(0) source like Pd(PPh3)4 or a pre-catalyst that cleanly generates the active Pd(0) species to avoid side reactions associated with the reduction of Pd(II) salts.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sterically hinder the formation of intermediates that lead to homocoupling.
-
Base Selection: Weaker inorganic bases such as K2CO3 and K3PO4 are often preferred as they are generally less prone to promoting homocoupling compared to stronger bases.
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize side reactions.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
K2CO3 (3.0 equiv)
-
Ethanol/Water (4:1 v/v)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, arylboronic acid, XPhosPdG2, XPhos, and K2CO3.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed ethanol/water solvent mixture via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This guide provides solutions for common problems during the Buchwald-Hartwig amination of this compound.
Symptoms:
-
A significant amount of unreacted this compound remains.
-
Low yield of the desired N-arylated product.
Root Causes:
-
Deactivation of the palladium catalyst.
-
Inappropriate choice of ligand, base, or solvent for the specific amine.
-
Insufficient reaction temperature or time.
Solutions:
-
Catalyst, Ligand, and Base Screening: The combination of these three components is crucial for a successful reaction.
-
Ligands: For heteroaryl halides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.
-
Bases: A strong base like NaOtBu is generally used for high reactivity. However, if your substrate has base-sensitive functional groups, weaker bases such as Cs2CO3 or K3PO4 should be screened.[5]
-
Catalyst: Pre-catalysts like G3 or G4 palladacycles can provide more consistent results by ensuring efficient generation of the active Pd(0) species.
-
| Ligand | Base | Solvent | Temperature (°C) | Outcome |
| BINAP | Cs2CO3 | Toluene | 100 | Low Conversion |
| DPEphos | Cs2CO3 | Toluene | 100 | Low Conversion |
| XPhos | Cs2CO3 | Dioxane | 100 | High Conversion |
| Table 2: Effect of Ligand and Solvent on Buchwald-Hartwig Amination. Data adapted from a study on a substituted benzimidazole.[3] |
-
Solvent and Temperature:
-
Commonly used solvents include toluene, dioxane, and THF. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., from 80°C to 110°C) can improve the reaction rate. Microwave heating can also be beneficial.[7]
-
Symptoms:
-
Presence of the debrominated pyrazolo[1,5-a]pyrimidine in the reaction mixture.
Root Causes:
-
A competing β-hydride elimination pathway from the palladium-amido intermediate.
-
Decomposition of the catalyst leading to non-productive pathways.
Solutions:
-
Ligand Selection: The use of bulky and electron-rich ligands can disfavor the β-hydride elimination pathway by sterically shielding the palladium center and promoting the desired reductive elimination.
-
Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions relative to the desired coupling.
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
XPhos (7 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This guide addresses potential issues during the nucleophilic aromatic substitution on this compound.
Symptoms:
-
The starting material is recovered largely unreacted.
Root Causes:
-
The nucleophile is not strong enough to attack the electron-deficient ring.
-
The reaction temperature is too low.
-
The solvent is not suitable for the reaction.
Solutions:
-
Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or a primary/secondary amine, consider deprotonating it first with a strong base (e.g., NaH for alcohols, or using a stronger amine base) to generate a more potent anionic nucleophile.
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, potentially using a high-boiling point solvent like DMF or DMSO.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Symptoms:
-
A complex mixture of products is observed, making purification difficult.
Root Causes:
-
Competing nucleophilic attack at other positions on the pyrazolo[1,5-a]pyrimidine ring system, if other leaving groups are present.
-
Side reactions due to harsh reaction conditions.
Solutions:
-
Control Stoichiometry: If di-substitution is a possibility (in the presence of another leaving group), use a stoichiometric amount of the nucleophile to favor mono-substitution.
-
Milder Conditions: If degradation or side reactions are observed at high temperatures, try to find a balance between a sufficient reaction rate and minimizing byproduct formation by carefully controlling the temperature. The use of a milder base might also be beneficial.[6]
This is a general protocol for the SNAr reaction of this compound with a nucleophile.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alkoxide) (1.1 - 1.5 equiv)
-
Base (if required, e.g., K2CO3, NaH)
-
Anhydrous DMF or DMSO
Procedure:
-
To a solution of this compound in anhydrous DMF or DMSO, add the base (if necessary) and the nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude 3-substituted pyrazolo[1,5-a]pyrimidine derivative shows multiple spots on the TLC. What are the likely impurities?
A1: Common impurities can include unreacted starting materials (e.g., 5-aminopyrazoles and β-dicarbonyl compounds), regioisomers formed during the cyclization reaction, and byproducts from side reactions.[1][2] The polarity of these impurities will vary based on their specific structures.
Q2: How do I visualize my 3-substituted pyrazolo[1,5-a]pyrimidine derivatives on a TLC plate?
A2: Due to their conjugated aromatic system, most pyrazolo[1,5-a]pyrimidine derivatives are UV active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[3][4][5] If the compound does not visualize well under UV, or for a secondary visualization method, a p-anisaldehyde stain can be effective for a wide range of functional groups.[5][6] For compounds with acidic protons, a bromocresol green stain may be useful.[5]
Q3: What are the best general approaches for purifying 3-substituted pyrazolo[1,5-a]pyrimidine derivatives?
A3: The two most common and effective purification techniques for this class of compounds are column chromatography and recrystallization.[2][7][8] Column chromatography is excellent for separating mixtures with multiple components, while recrystallization is ideal for removing minor impurities from a solid product.[7]
Q4: Can I use an alternative to standard silica gel for column chromatography if my compound is unstable?
A4: Yes, if your compound shows signs of degradation on standard silica gel (which is slightly acidic), you can use deactivated silica gel, alumina, or florisil. To test for stability, dissolve your compound in a suitable solvent, spot it on a TLC plate, and let it sit for an hour or two before eluting. If a new spot appears, your compound may be unstable on silica.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your 3-substituted pyrazolo[1,5-a]pyrimidine derivatives.
Column Chromatography
Issue 1: My compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a small percentage of methanol can be added to the mobile phase.
Issue 2: All my fractions are mixed, even though the separation looked good on TLC.
-
Possible Cause 1: Overloading the column with too much crude product.
-
Solution 1: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Possible Cause 2: The compound is degrading on the silica gel during the long elution time.
-
Solution 2: Consider switching to a less acidic stationary phase like alumina or using a deactivated silica gel. Running the column faster (flash chromatography) can also minimize the time the compound spends on the stationary phase.
-
Possible Cause 3: The sample was not loaded onto the column in a concentrated band.
-
Solution 3: Dissolve your sample in a minimal amount of solvent (preferably the mobile phase) before loading. For compounds with poor solubility, dry loading is recommended (see Experimental Protocols).
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 1: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
-
Possible Cause 2: The chosen solvent is too good of a solvent for your compound.
-
Solution 2: Try a different solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Issue 2: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough.
-
Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives
| Solvent System | Ratio (v/v) | Notes |
| n-Hexane / Ethyl Acetate | 1:1 | A good starting point for many derivatives.[2] |
| Heptane / Ethyl Acetate | Gradient | Useful for separating compounds with a wider range of polarities.[3] |
| Ethyl Acetate / Petroleum Ether / Tetrahydrofuran | Gradient | Can provide unique selectivity for complex mixtures.[2] |
| Ethyl Acetate / Methanol | Gradient | Used for more polar derivatives.[7] |
Table 2: Common Solvent Systems for Recrystallization of Pyrazolo[1,5-a]pyrimidine Derivatives
| Solvent System | Notes |
| Ethanol | A commonly used solvent for recrystallization.[9] |
| Ethyl Acetate | Can be effective for certain derivatives.[3] |
| n-Hexane / Acetone | A good two-solvent system for compounds that are too soluble in pure acetone.[10] |
| n-Hexane / Diethyl Ether | Useful when the compound is highly soluble in diethyl ether.[10] |
Experimental Protocols
Protocol 1: Column Chromatography (Slurry Packing)
-
Select a Solvent System: Use TLC to determine a solvent system that gives your desired compound an Rf value of approximately 0.3.
-
Prepare the Column: Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your chosen mobile phase to form a slurry.
-
Pack the Column: Pour the slurry into the column. Use a pipette bulb or air pressure to gently push the solvent through, packing the silica gel evenly. Ensure there are no air bubbles or cracks in the stationary phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica gel using a pipette.
-
Elute the Column: Add the mobile phase to the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Create a Saturated Solution: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Visualizations
Caption: General purification workflow for 3-substituted pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, understanding, and resolving the common issue of debromination (hydrodebromination) in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, a specific type of hydrodehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom. This leads to the formation of a debrominated byproduct, which reduces the yield of your desired coupled product and can create significant challenges in purification.
Q2: What are the primary causes of debromination?
A2: The formation of palladium-hydride (Pd-H) species is the primary culprit behind debromination. These highly reactive species can be generated from various sources within the reaction mixture, including:
-
Solvents: Alcohols and even polar aprotic solvents like DMF can act as hydride donors.
-
Bases: Amine bases and sometimes even inorganic bases can contribute to the formation of Pd-H.
-
Starting Materials and Reagents: Impurities such as water or alcohols in your reagents or solvents can be a source of hydrides. In Suzuki reactions, protodeboronation of the boronic acid can also be a contributing factor.[1]
-
Ligands: While crucial for the reaction, certain ligands under specific conditions might participate in pathways that lead to hydride formation.
Q3: How can I detect and quantify debromination?
A3: The most common methods for detecting and quantifying the debrominated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By comparing the integration of signals corresponding to your desired product and the debrominated byproduct, often against an internal standard, you can determine the relative amounts of each.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of the arene (Ar-H) corresponding to your starting aryl bromide (Ar-Br).
-
Low yield of the desired biaryl product (Ar-Ar').
-
Complex reaction mixture that is difficult to purify.
Troubleshooting Workflow:
References
optimizing base and ligand for Buchwald-Hartwig amination of 3-bromopyrazolo scaffolds
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 3-bromopyrazolo scaffolds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully carrying out this critical C-N bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Buchwald-Hartwig amination reaction?
A successful Buchwald-Hartwig amination requires several key components: an aryl or heteroaryl halide (in this case, a 3-bromopyrazolo scaffold), a primary or secondary amine, a palladium catalyst (often a precatalyst), a suitable phosphine ligand, a base, and an anhydrous solvent under an inert atmosphere.[1] The interplay between the ligand and base is particularly crucial for achieving high yields and minimizing side reactions.
Q2: How do I select the appropriate base for my 3-bromopyrazolo scaffold?
The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings.[2] However, NaOtBu can be incompatible with sensitive functional groups like esters and nitro groups.[2]
-
LHMDS is a good choice when your substrates contain protic functional groups (e.g., hydroxyls, carboxyls).[2]
-
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may result in slower reaction rates.[2][3] For sensitive five-membered heteroarenes like pyrazoles, a moderate-strength base like NaOTMS has been shown to limit decomposition.[4]
Q3: Which phosphine ligand is recommended for coupling with pyrazole scaffolds?
Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle. For pyrazole scaffolds, several ligands have proven effective:
-
tBuBrettPhos: This ligand, in combination with an appropriate palladium precatalyst, has been successfully used for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[5]
-
tBuDavePhos: This ligand has been shown to be effective for the Pd(dba)₂-catalyzed coupling of 4-bromo-1-tritylpyrazole with amines that lack a β-hydrogen.[6]
-
Xantphos: In some cases, particularly when using alcohol solvents like ethanol, Xantphos can be key to preventing common side reactions such as C-O coupling.[7]
-
tBuXphos: This ligand is a good choice for the amination of indazoles, which are structurally related to pyrazoles.[2]
Q4: What are the most common solvents, and are there any I should avoid?
Anhydrous ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are the most commonly used solvents for this reaction.[1][2] It is crucial to use anhydrous solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium center and should generally be avoided.[3]
Q5: My reaction is failing. What are the first troubleshooting steps?
If you are experiencing low or no yield, start by verifying the fundamentals:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1] Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Confirm the purity and dryness of your solvent and amine. The base, especially solid bases like NaOtBu and LHMDS, should be fresh and handled under inert conditions as they are air-sensitive.[2]
-
Catalyst/Precatalyst: Use a reliable palladium source. Modern precatalysts are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂ because they provide cleaner formation of the active catalytic species.[8]
Troubleshooting Guide
Problem: Low Conversion or No Product Formation
Q: My starting materials are mostly unreacted after the specified reaction time. What adjustments can I make?
A: Low conversion is a common issue that can often be resolved by systematically optimizing the reaction parameters.
-
Increase Temperature: Buchwald-Hartwig reactions on heteroaryl halides often require elevated temperatures, typically between 80-110 °C.[1] If you are running the reaction at a lower temperature, a moderate increase may improve the rate of oxidative addition.
-
Screen Ligands: The ligand choice is paramount. If one ligand gives poor results, screen others. For pyrazoles, a panel including tBuBrettPhos, tBuDavePhos, and XPhos is a good starting point.[5][6][9]
-
Evaluate Your Base: If you are using a weak base like K₂CO₃, the reaction rate may be very low.[2] Consider switching to a stronger base like LHMDS or NaOtBu, provided your substrate is stable under these conditions.[2]
-
Check Catalyst Loading: While catalyst loadings are typically low (1-2 mol%), challenging couplings may require higher loadings (up to 5-10 mol%).[5][10] An incremental increase in catalyst loading can sometimes overcome activation barriers.
-
Solvent Choice: Poor solubility of reagents can stall a reaction.[3] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider switching to a different solvent system like dioxane or THF.[2]
Problem: Significant Side Product Formation
Q: I'm observing hydrodehalogenation of my 3-bromopyrazole and/or formation of amine-derived side products. How can I suppress these pathways?
A: Side product formation often points to an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways like β-hydride elimination or catalyst deactivation.
-
Hydrodehalogenation (Ar-Br → Ar-H): This side reaction can compete with the desired amination. It is sometimes caused by β-hydride elimination from the palladium-amido intermediate.[11] Using bulky, sterically hindered phosphine ligands can disfavor this pathway and promote reductive elimination to form the desired C-N bond.[11]
-
Amine Coupling with β-Hydrogens: Primary amines bearing a β-hydrogen can be challenging substrates, as β-elimination can occur from the palladium complex, leading to low yields of the desired product.[6] For such cases, a copper-catalyzed amination might be a more suitable alternative.[4][6]
-
Homocoupling of Aryl Halide: The formation of bi-aryl (or bi-heteroaryl) products can occur, though it is less common. If observed, this may indicate issues with the catalyst initiation or stability. Ensure proper inert atmosphere techniques are used.
Data & Condition Tables
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Promotes high reaction rates; allows low catalyst loadings.[2] | Incompatible with base-sensitive functional groups (e.g., esters).[2] |
| LHMDS | ~26 | Tolerates protic functional groups; useful for low-temperature aminations.[2] | Solid is air-sensitive and requires careful handling.[2] |
| Cs₂CO₃ | ~10 | Good functional group tolerance; soluble in some organic solvents.[3] | Often results in lower reaction rates compared to strong bases.[2] |
| K₃PO₄ | ~12 | Mild, inexpensive, and offers good functional group tolerance.[3] | May require higher temperatures or longer reaction times. |
| NaOTMS | ~11 | Limits decomposition of sensitive five-membered heteroarenes.[4] | Less commonly used than other bases. |
Table 2: Ligand Selection Guide for Pyrazole Scaffolds
| Ligand | Amine Type | Key Features & Considerations |
| tBuBrettPhos | Primary & Secondary Aliphatic, Heteroaromatic | Excellent for unprotected N-H pyrazoles; enables mild reaction conditions.[5] |
| tBuDavePhos | Amines without β-hydrogens, Aryl Amines | Shown to be effective for N-trityl protected 4-bromopyrazoles.[6] |
| XPhos | Broad Scope | A generally robust ligand, often included in initial screening.[9] |
| Xantphos | Amides, Heteroaromatic Amines | Can prevent C-O coupling side reactions when using alcohol solvents.[7] |
Visualized Guides and Protocols
Diagrams
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: The Buchwald-Hartwig catalytic cycle.
General Experimental Protocol
This generalized protocol is a starting point for the amination of a 3-bromopyrazolo scaffold. Optimization of ligand, base, solvent, and temperature is often necessary for specific substrates.[1]
Materials:
-
3-Bromopyrazolo scaffold (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (or catalyst and ligand) and the base under an inert atmosphere (Argon or Nitrogen).[1]
-
Add Substrates: Add the 3-bromopyrazolo scaffold to the Schlenk tube.
-
Inerting: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.[1]
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the addition of the amine, also via syringe.[1]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.[1]
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.[1]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low Yield or Reaction Failure on Scale-Up
Q1: My reaction worked well at the lab scale, but the yield dropped significantly when I scaled it up. What are the potential causes and solutions?
A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, and reagent addition. Here is a systematic approach to troubleshoot this issue:
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[1]
-
Solution: Ensure the stirring mechanism (e.g., impeller type and speed) is adequate for the vessel size and geometry to maintain a homogeneous reaction mixture. Consider using overhead stirring with appropriate impeller designs for viscous slurries.
-
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic in a large reactor due to the lower surface-area-to-volume ratio, leading to poor heat dissipation.[2][3] This can cause thermal decomposition of reactants or products.
-
Solution: Monitor the internal reaction temperature closely. Employ controlled, portion-wise addition of reagents for highly exothermic steps. Ensure the reactor's cooling system is sufficient. For very exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[2]
-
-
Reagent Addition: The rate of reagent addition can be critical. Adding a reagent too quickly on a large scale can lead to high local concentrations and unwanted side reactions.
-
Solution: Develop a controlled addition profile for critical reagents. This could involve using a syringe pump for liquid reagents or a solids-dosing system for solids.
-
-
Solvent Effects: The choice of solvent becomes more critical at scale, impacting not only the reaction but also work-up and isolation.
-
Solution: Select a solvent with a suitable boiling point for temperature control. Consider the solubility of all reactants, intermediates, and the final product to avoid precipitation issues during the reaction. For environmental and economic reasons, consider greener solvents like water or PEG where applicable.[4]
-
Issue 2: Impurity Profile Changes on Scale-Up
Q2: I am observing new or increased levels of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?
A2: Changes in the impurity profile are often linked to the issues of mixing and heat transfer mentioned above.
-
Longer Reaction Times: On a larger scale, reactions and subsequent work-ups may take longer, providing more opportunity for side reactions or degradation of the product.
-
Solution: Re-optimize the reaction time for the larger scale by closely monitoring the reaction progress using in-process controls (e.g., TLC, HPLC, or UPLC).
-
-
Localized Overheating or High Concentrations: As discussed, poor mixing can lead to side product formation.
-
Solution: Improve agitation and control the rate of reagent addition.
-
-
Air/Moisture Sensitivity: Reactions that were seemingly insensitive to air and moisture on a small scale may become problematic on a larger scale due to longer exposure times.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process, especially during reagent transfers and prolonged reaction times.
-
-
Raw Material Quality: The quality of starting materials can have a more pronounced effect on the impurity profile at a larger scale.
-
Solution: Ensure consistent quality of starting materials from suppliers. It may be necessary to re-purify starting materials before use in a large-scale campaign.
-
Issue 3: Challenges in Product Isolation and Purification
Q3: I am facing difficulties with the crystallization, filtration, or drying of my pyrazolo[1,5-a]pyrimidine derivative at a larger scale. What can I do?
A3: Solid handling and isolation are often significant hurdles in scaling up a synthesis.
-
Crystallization:
-
Problem: The product oiled out or formed a fine powder that is difficult to filter. This can be due to rapid cooling or changes in supersaturation.
-
Solution: Develop a controlled crystallization process. This includes optimizing the solvent system, cooling rate, and seeding strategy. Polymorphism can also be a factor, where different crystal forms have different properties.[5][6][7][8] A polymorph screen may be necessary for pharmaceutical applications.
-
-
Filtration:
-
Problem: The filtration is very slow, or the filter cake is cracking, leading to inefficient washing.
-
Solution: The particle size and shape of the crystals are crucial for good filtration. Develop a crystallization process that yields larger, more uniform crystals. For filtration, ensure an appropriate filter medium is used and that the filter cake is kept compressed and level during washing.
-
-
Drying:
-
Problem: The product is taking a very long time to dry, or it is degrading during drying.
-
Solution: Ensure the product is properly washed to remove residual solvents. Use an appropriate drying method (e.g., vacuum oven) and temperature. For heat-sensitive compounds, keep the drying temperature as low as possible. The presence of residual solvent can impact the stability and handling of the final product.[9][10]
-
Frequently Asked Questions (FAQs)
Q4: What are the most scalable and robust methods for the synthesis of pyrazolo[1,5-a]pyrimidines?
A4: Several synthetic strategies for pyrazolo[1,5-a]pyrimidines are amenable to scale-up:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and widely used method. For scale-up, careful control of temperature and the choice of an appropriate acid or base catalyst are important.[4]
-
Three-Component Reactions: These reactions are highly atom-economical and can be efficient for building molecular diversity.[4] On a larger scale, controlling the stoichiometry and addition order of the components is crucial.
-
Microwave-Assisted Synthesis: While often used for small-scale, rapid synthesis, microwave technology is being developed for continuous flow processes at an industrial scale, offering efficient heat transfer.[11]
-
One-Pot Procedures: Combining multiple synthetic steps into a single operation can save time, reduce waste, and minimize handling of intermediates, which is advantageous for scale-up.[4]
Q5: How do I choose an appropriate solvent for a large-scale synthesis?
A5: Solvent selection for scale-up involves several considerations beyond just reaction performance:
-
Safety: Avoid highly flammable or toxic solvents. Consult solvent selection guides for greener alternatives.
-
Cost and Availability: The cost of the solvent becomes a significant factor at a larger scale.
-
Boiling Point: A solvent with a boiling point that allows for good temperature control (e.g., reflux at a manageable temperature) is desirable.
-
Work-up and Recovery: Consider how the solvent will be removed and whether it can be recycled. Miscibility with water can be important for aqueous work-ups.
Q6: What are the key safety considerations when scaling up the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
A6: A thorough safety assessment is critical before any scale-up.
-
Thermal Hazards: As mentioned, exothermic reactions pose a significant risk.[2] Perform a thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction exotherm and potential for thermal runaway.
-
Reagent Handling: Develop standard operating procedures (SOPs) for the safe handling and charging of all reagents, especially those that are corrosive, toxic, or pyrophoric.
-
Pressure: Be aware of any potential for gas evolution that could lead to a pressure build-up in the reactor.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scale work, additional PPE such as face shields and protective suits may be necessary.
Quantitative Data
Table 1: Comparison of Reaction Conditions for Lab-Scale vs. Scale-Up Synthesis
| Parameter | Lab-Scale Example (e.g., 1 mmol) | Scale-Up Consideration/Example (e.g., 1 mol) | Reference |
| Reaction Vessel | 50 mL Round Bottom Flask | 5 L Jacketed Glass Reactor | N/A |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer (Anchor or Pitch Blade Impeller) | [1] |
| Temperature Control | Oil Bath | Circulating Fluid in Reactor Jacket | [2] |
| Reagent Addition | Syringe (manual) | Addition Funnel or Syringe Pump (controlled rate) | N/A |
| Reaction Time | 2 hours | 4-6 hours (re-optimized based on IPC) | N/A |
| Catalyst Loading | 10 mol% | May be reduced to 5 mol% or lower after optimization | [9] |
| Work-up | Separation Funnel | Reactor-based liquid-liquid extraction | N/A |
| Isolation | Buchner Funnel | Nutsche Filter/Dryer | [9][10] |
Experimental Protocols
Protocol 1: Scalable One-Pot Synthesis of a 3-Halo-Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from a reported one-pot cyclization and halogenation method.[4]
Materials:
-
5-Amino-3-(aryl)-1H-pyrazole (1.0 eq)
-
Enaminone or Chalcone (1.0 eq)
-
Sodium Halide (NaX, where X = Cl, Br, or I) (1.2 eq)
-
Potassium Persulfate (K₂S₂O₈) (2.0 eq)
-
Water (as solvent)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and an inlet for controlled addition (if necessary).
-
Charging Reagents: To the reactor, add the 5-aminopyrazole, enaminone (or chalcone), and sodium halide in water.
-
Initiating the Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Controlled Addition: Slowly add a solution of potassium persulfate in water to the reaction mixture over a period of 1-2 hours to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with water to remove inorganic salts, followed by a suitable organic solvent (e.g., ethanol) to aid in drying.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low yield on scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Research on the Manufacturing Process and Heat Transfer Performance of Ultra-Thin Heat Pipes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 8. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Palladium Catalyst Removal from Pyrazolo[1,5-a]pyrimidine Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from pyrazolo[1,5-a]pyrimidine products. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my pyrazolo[1,5-a]pyrimidine product?
A1: The most prevalent and effective methods for palladium removal from nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyrimidines include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers. Scavengers can be silica-based or polymer-based and are often functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][4][5]
-
Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[6][7]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[2][4]
Q2: How do I choose the best palladium removal method for my specific pyrazolo[1,5-a]pyrimidine derivative?
A2: The optimal method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and the potential for the pyrazolo[1,5-a]pyrimidine core to chelate with palladium. The nitrogen atoms in the heterocyclic system can act as strong ligands, binding tightly to palladium and making it difficult to remove.[8]
-
The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[2]
-
Regulatory requirements: The acceptable level of residual palladium in your final product will dictate the required efficiency of the removal method. For active pharmaceutical ingredients (APIs), this limit is often very low (e.g., <10 ppm).[9][10][11]
A general workflow for selecting a suitable method is outlined in the diagram below.
Q3: I am observing significant loss of my pyrazolo[1,5-a]pyrimidine product during the purification process. What could be the cause and how can I mitigate it?
A3: Significant product loss is often due to non-specific adsorption of the product onto the purification medium, especially with activated carbon.[2][8] To address this:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.[2]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.
-
Optimize Solvent: The choice of solvent can impact the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can minimize its adsorption.[3]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrazolo[1,5-a]pyrimidine products.
Issue 1: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause 1: Strong Chelation of Palladium to the Pyrazolo[1,5-a]pyrimidine Moiety. The nitrogen atoms in the bipyridine-like structure of the pyrazolo[1,5-a]pyrimidine core can act as strong ligands, binding tightly to the palladium catalyst.[8]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), thiourea-based (e.g., SiliaMetS® Thiourea), or dimercaptotriazine (DMT)-based scavengers are often effective.[1][8]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time.
-
Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option. However, be mindful of potential product loss.[9][12][13]
-
-
-
Possible Cause 2: Inefficient Removal of Soluble Palladium Species. Simple filtration is ineffective for removing dissolved palladium species.[3]
-
Troubleshooting Steps:
-
Switch to a Scavenging Method: If you initially used filtration, switch to a scavenger-based method or activated carbon treatment.
-
Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.
-
-
Issue 2: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the Palladium Species. The oxidation state and coordination environment of the palladium species may vary at the end of the reaction between different batches.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on thiourea or DMT, are effective against a wider range of palladium species (Pd(0) and Pd(II)).[1][14]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.
-
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers
-
Dissolution: Dissolve the crude pyrazolo[1,5-a]pyrimidine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[8]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another suitable analytical technique.[10][11][15]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude pyrazolo[1,5-a]pyrimidine product in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[8]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[8][12]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Presentation
The following tables provide a summary of quantitative data for different palladium scavenging methods.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Typical Loading (wt. equiv. vs crude product) | Temperature (°C) | Time (h) | Typical Pd Reduction (ppm) | Reference |
| Silica-Thiol | 5-15% | 25-45 | 2-24 | >95% (e.g., from 2400 to <16) | [1] |
| Silica-Thiourea | 5-15% | 25-45 | 2-24 | >95% (e.g., from 2400 to <16) | [1] |
| Activated Carbon (Darco®) | 10-50% | 25-60 | 1-18 | Variable, can be less effective than scavengers | [1][12] |
| Carboxen® 564 | 4 equiv (w/w) vs API | 23 | 4-24 | from 1250 to 12 | [9] |
Table 2: ICH Q3D Guideline for Palladium Permitted Daily Exposure (PDE)
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
Note: The permitted concentration in the drug substance (ppm) is calculated from the PDE based on the maximum daily dose of the drug product.
Visualizations
The following diagrams illustrate key workflows and relationships in the palladium removal process.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. pharmtech.com [pharmtech.com]
preventing homocoupling in Suzuki reactions of 3-Bromopyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving 3-Bromopyrazolo[1,5-a]pyrimidine.
Troubleshooting Guide: Minimizing Homocoupling
Undesired homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings that reduces the yield of the desired cross-coupled product and complicates purification.[1] This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Problem: Significant Homocoupling Product Observed
Is the reaction rigorously degassed?
The presence of dissolved oxygen can promote the homocoupling of boronic acids by oxidizing the active Palladium(0) catalyst to Palladium(II) species, which are known to facilitate this side reaction.[2][3][4][5]
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method.[1][6] Assembling the reaction under a positive pressure of an inert gas is also crucial.[2][6]
Are you using a Pd(II) precatalyst?
Pd(II) precatalysts, such as Pd(OAc)₂, can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][5]
-
Solution: Consider using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] If a Pd(II) precatalyst is necessary, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[3][4]
Is the ligand appropriate?
The choice of ligand is critical for stabilizing the palladium catalyst and influencing its reactivity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[1][2] These ligands can accelerate the reductive elimination step, reducing the lifetime of the diorganopalladium(II) intermediate that can lead to side reactions.[2] For the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in preventing side reactions.[7][8]
Is the instantaneous concentration of the boronic acid too high?
A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Try a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[1][6] This keeps the instantaneous concentration low. Using a slight excess of the this compound can also help ensure the catalyst preferentially reacts with the aryl halide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?
A1: The primary causes of homocoupling are the presence of oxygen in the reaction mixture, which can promote the palladium(II)-mediated homocoupling of boronic acids, and the use of Pd(II) precatalysts that can directly react with the boronic acid before the catalytic cycle begins.[2][5]
Q2: How does the choice of palladium catalyst and ligand affect the formation of homocoupling byproducts?
A2: The palladium source and its associated ligand are crucial. Using a Pd(0) source, like Pd(PPh₃)₄, is often preferred as it avoids an in-situ reduction step that can cause homocoupling.[2] Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are highly recommended because they can accelerate the reductive elimination step of the catalytic cycle, which minimizes the opportunity for side reactions.[1][2] For a similar substrate, a combination of XPhosPdG2 and XPhos proved effective.[7][8]
Q3: What is the role of the base in this reaction, and how does it influence homocoupling?
A3: The base is essential for activating the boronic acid to facilitate transmetalation.[9][10][11] However, an inappropriate choice can promote homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote this side reaction.[1]
Q4: How do solvent and temperature affect homocoupling?
A4: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[1] While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions, including homocoupling.[1]
Q5: Are there any procedural modifications that can help reduce homocoupling?
A5: Yes, several procedural adjustments can be made. Rigorous degassing of all solvents and reagents is one of the most effective methods.[1][4] Slow, controlled addition of the boronic acid can keep its concentration low, disfavoring homocoupling.[1][6] Using a slight excess of the this compound can also be beneficial.[1]
Data Presentation
Table 1: Effect of Various Bases on Suzuki Coupling Yield
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O (1:1) at 80°C.
| Entry | Base | Time (min) | Yield (%) | Reference |
| 1 | Na₂CO₃ | 15 | 95 | [12] |
| 2 | K₂CO₃ | 20 | 92 | [1] |
| 3 | NaOH | 60 | 70 | [1] |
| 4 | NaOAc | 60 | 65 | [1] |
| 5 | Et₃N | 60 | 50 | [1] |
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a this compound Derivative *
Starting material: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 (Microwave) | 67-89 | [7] |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is adapted from successful syntheses of related pyrazolo[1,5-a]pyrimidine derivatives and is designed to minimize homocoupling.[2][7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., XPhosPdG2, 2-5 mol%)
-
Ligand (e.g., XPhos, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 v/v ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a sealable reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered base (2.0 eq).[2]
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.[2]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.[2]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 3-Bromopyrazolo[1,5-a]pyrimidine Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reaction monitoring of 3-Bromopyrazolo[1,5-a]pyrimidine couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of this compound coupling reactions?
A1: The most common techniques for monitoring these coupling reactions include:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method ideal for initial screening and tracking the consumption of starting materials and the formation of products. It is particularly useful when there is a significant polarity difference between the reactants and products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction's progress, enabling the determination of conversion rates and purity with high reproducibility.[1] It can be coupled with various detectors like UV or Mass Spectrometry (MS) for enhanced specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazolo[1,5-a]pyrimidine derivatives, providing excellent separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[1][4][5][6]
Q2: How can I choose the best monitoring technique for my specific this compound coupling reaction?
A2: The choice of monitoring technique depends on several factors:
-
Reaction Scale: For small-scale reactions and initial optimizations, TLC is often sufficient. For larger-scale reactions or kinetic studies, HPLC or GC are more appropriate for quantitative analysis.
-
Nature of Reactants and Products: The volatility and thermal stability of your compounds will determine the suitability of GC-MS. The polarity difference between your starting material and product will influence the ease of separation by TLC and HPLC.
-
Required Information: If you only need to know if the reaction is complete, TLC is adequate. For kinetic data, purity assessment, and byproduct identification, HPLC, GC-MS, or LC-MS are necessary. For mechanistic studies and intermediate detection, in-situ NMR is the most powerful tool.[4][5][6]
Q3: My reaction involves a high-boiling point solvent like DMF or DMSO. How can I effectively monitor it using TLC?
A3: High-boiling point solvents can cause streaking on TLC plates. To overcome this, you can spot the TLC plate as usual and then place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample overloading.[1][2][8][9] The sample is not fully dissolved.[1] The polarity of the solvent system is inappropriate.[1][9] The compound is highly polar and interacts strongly with the silica gel.[1][8] | Dilute the sample before spotting.[1][2][8] Ensure the sample is completely dissolved in the spotting solvent.[1] Adjust the polarity of the mobile phase.[1][8][9] For acidic or basic compounds, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[8] |
| Spots are Not Visible | The sample concentration is too low.[8][9] The compound is not UV-active.[1][8] The solvent level in the developing chamber is above the spotting line.[8][9] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8][9] Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain.[1] Ensure the solvent level is below the origin line on the TLC plate.[8][9] |
| Reactant and Product Spots Have Very Similar Rf Values | The solvent system is not providing adequate separation.[7] | Experiment with different solvent systems of varying polarities.[1][7] Utilize a co-spot (spotting the reaction mixture and the starting material on top of each other) to help differentiate the spots.[7] |
| Reaction Appears Complete by TLC, but NMR Shows Starting Material | Co-elution of the starting material and product on the TLC plate.[1] The concentration of the remaining starting material is below the detection limit of TLC but detectable by NMR.[1] | Try different solvent systems to achieve better separation on the TLC plate.[1] Rely on more sensitive techniques like LC-MS or NMR for final confirmation of reaction completion. |
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase pH. Column degradation. | Inject a smaller sample volume or a more dilute sample. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Replace the column. |
| Unexpected Peaks in the Chromatogram | Formation of byproducts or isomers.[1] Impurities in starting materials or reagents.[1][10] Contamination from the solvent or instrument.[1] | Use MS detection to identify the molecular weights of the unexpected peaks.[1] Analyze the purity of starting materials before the reaction.[1][10] Run a blank injection with only the solvent to check for system contamination.[1] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition.[1] Temperature variations.[1] Column aging. | Prepare fresh mobile phase for each analysis.[1] Use a column oven to maintain a constant temperature.[1] Equilibrate the column for a sufficient time before analysis. |
Experimental Protocols
General Procedure for TLC Monitoring
-
Preparation: Dissolve a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto a silica gel TLC plate. Also, spot the starting this compound and, if available, the expected product as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spots.[8][9] Allow the solvent to travel up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[3] If compounds are not UV-active, use a staining agent like potassium permanganate or an iodine chamber.[1]
-
Analysis: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to assess the consumption of the starting material and the formation of the product.
General Procedure for LC-MS Monitoring
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of 1 mL.
-
Instrumentation: Use a reverse-phase C18 column with a gradient elution method. A typical mobile phase could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Analysis: Inject the prepared sample into the LC-MS system. Monitor the elution of compounds using a UV detector and a mass spectrometer.
-
Data Interpretation: Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times and mass-to-charge ratios (m/z). Quantify the relative peak areas to determine the reaction conversion.
Quantitative Data
The following table provides representative data that might be obtained when monitoring a Suzuki-Miyaura coupling of a this compound derivative using HPLC.
| Reaction Time (hours) | This compound Peak Area (%) | Product Peak Area (%) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 35 | 35 |
| 2 | 30 | 70 | 70 |
| 4 | 5 | 95 | 95 |
| 6 | <1 | >99 | >99 |
Note: This is example data and actual results will vary depending on the specific reaction conditions.
Visualizations
Caption: Workflow for monitoring this compound coupling reactions.
Caption: Troubleshooting logic for common TLC issues in reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Reaction Monitoring [kofo.mpg.de]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 3-Bromopyrazolo[1,5-a]pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of 3-Bromopyrazolo[1,5-a]pyrimidine, with a specific focus on the critical role of solvents in directing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the functionalization of this compound.
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield and a significant amount of a debrominated (hydrodehalogenated) side product. What's causing this and how can I fix it?
A1: This is a common problem, particularly with electron-deficient heterocyclic halides. The debrominated side product arises from a competitive reaction pathway where the aryl halide is reduced instead of coupled. The choice of solvent plays a crucial role here.
-
Solvent Effects: In a study on a similar 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, switching from a less polar solvent mixture like dioxane/H₂O to a more polar protic mixture like ethanol/H₂O significantly increased the yield of the desired coupled product and suppressed the formation of the debrominated byproduct.[1][2]
-
Catalyst System: The catalyst and ligand are also critical. For this scaffold, catalyst systems like XPhosPdG2 in combination with an additional XPhos ligand have been shown to be effective in minimizing the debromination reaction.[1][2]
-
Troubleshooting Steps:
-
Switch to a more polar, protic solvent system like Ethanol/H₂O.
-
Ensure you are using a robust palladium catalyst and ligand system, such as a third-generation Buchwald-Hartwig precatalyst.
-
Carefully control the reaction temperature, as higher temperatures can sometimes favor side reactions.
-
Q2: I am planning a Buchwald-Hartwig amination. Which solvent should I start with?
A2: For Buchwald-Hartwig aminations, anhydrous non-polar etheral solvents or aromatic hydrocarbons are typically the best starting points.
-
Toluene and 1,4-Dioxane: These are the most common and effective solvents for Buchwald-Hartwig reactions.[3][4] Toluene is often preferred.[3]
-
THF: Tetrahydrofuran (THF) is also a viable option, though its lower boiling point limits the reaction temperature.[5]
-
Solvent Purity: It is critical that the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the phosphine ligands.[4]
-
Base Compatibility: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is linked to the solvent. Strong bases like NaOtBu work well in toluene or dioxane. If your substrate is sensitive to strong bases, you may need to use a weaker base like K₂CO₃, which might necessitate a switch to a more polar solvent like DMF and/or higher temperatures to achieve a reasonable reaction rate.[4]
Q3: What is the best solvent for a Sonogashira coupling with this compound?
A3: The choice of solvent in Sonogashira couplings is a balance between dissolving reactants and maintaining catalyst activity.
-
Non-Polar Solvents: Non-polar solvents like toluene can often provide excellent yields.[6]
-
Polar Aprotic Solvents: Solvents like THF and DMF are also widely used.[6] However, DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[6]
-
Amine as Solvent/Base: Often, the amine base (e.g., triethylamine, diisopropylamine) can be used in excess and serve as both the base and the solvent. This is a very common and effective strategy.
-
Aqueous Media: For certain substrates, particularly those with high polarity like nucleosides, aqueous solvent mixtures (e.g., EtOH/H₂O or DMF/H₂O) can be effective.[7]
Nucleophilic Aromatic Substitution (SNAr)
Q4: I want to perform a nucleophilic aromatic substitution (SNAr) with an amine or alcohol. What kind of solvent should I use?
A4: SNAr reactions are highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the preferred choice.[4] They are highly polar and can effectively solvate the charged intermediate, accelerating the reaction.
-
Solvent Screening: If one solvent gives a low yield, screening others in this class is a good strategy. For example, in one study of an SNAr reaction, THF was found to be superior to DMF.[8]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the incoming nucleophile. Potassium tert-butoxide (t-BuOK) is a common choice that works well in polar aprotic solvents like THF or DMF.[8]
Quantitative Data on Solvent Effects
The following table summarizes the results from a solvent screen in a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenylboronic acid. This data illustrates the significant impact of solvent choice on product distribution.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of a this compound Derivative[1][2]
| Entry | Solvent System (v/v) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield of Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | Dioxane/H₂O (4:1) | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ | 120 | 0.5 | 15 | 85 |
| 2 | Ethanol/H₂O (4:1) | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ | 120 | 0.5 | 45 | 55 |
Data adapted from a study on a C7-trifluoromethyl substituted analog, which serves as a strong model for the reactivity of the core scaffold.[1][2]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Optimized for Yield)
This protocol is adapted from an established procedure for the C3-arylation of a this compound derivative.[1][2]
-
Preparation: To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water as the solvent.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general starting protocol that should be optimized for specific substrates.
-
Inert Atmosphere: Add the this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk flask.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Experimental and Logical Diagrams
The following diagrams illustrate a typical experimental workflow for optimizing a cross-coupling reaction and the logic behind solvent selection.
Caption: Workflow for Cross-Coupling Reaction Optimization.
Caption: Logic for Initial Solvent Selection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Structural Nuances of 3-Substituted Pyrazolo[1,5-a]pyrimidines: A Comparative ¹H NMR Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential, often require meticulous structural elucidation. This guide provides a comparative analysis of 3-substituted pyrazolo[1,5-a]pyrimidines using ¹H NMR spectroscopy, offering a valuable resource for identifying and characterizing these molecules. We present a summary of ¹H NMR data for various substituents at the 3-position, a detailed experimental protocol, and a comparison with alternative analytical techniques.
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core dramatically influences its biological activity. The 3-position is a common site for modification to modulate potency and selectivity against various biological targets, including protein kinases.[1][2] ¹H NMR spectroscopy is an indispensable tool for confirming the successful synthesis of these analogs and for gaining insights into their electronic and steric properties.
Comparative ¹H NMR Data of 3-Substituted Pyrazolo[1,5-a]pyrimidines
The chemical shifts of the protons on the pyrazolo[1,5-a]pyrimidine scaffold are sensitive to the nature of the substituent at the 3-position. The table below summarizes typical ¹H NMR chemical shift ranges for key protons in different 3-substituted analogs, aiding in the rapid identification of substitution patterns.
| Substituent at C3 | H-2 (s) | H-5 (d) | H-6 (t) | H-7 (d) | Other characteristic signals | Solvent | Reference |
| -H | 8.0-8.2 | 8.8-9.0 | 7.0-7.2 | 8.6-8.8 | - | CDCl₃ | [3] |
| -Br | - | 9.18 (d) | - | 7.19 (d) | 8.41 (s, H-6) | DMSO-d₆ | N/A |
| -I | - | 8.64 (dd) | 7.24 (m) | 7.89 (dd) | 13.18 (br s, NH) | CDCl₃ | N/A |
| -Amino | - | - | - | - | 6.50 (s, 2H, NH₂) | DMSO-d₆ | [4] |
| -Cyano | - | - | - | 9.09 (s, H-7) | Thienyl & Phenyl protons | DMSO-d₆ | [4] |
| -Aryl (Phenyl) | - | - | - | - | 7.41-7.80 (m, Ar-H) | DMSO-d₆ | [4] |
| -Alkyl (Methyl) | 8.50 (s) | - | 7.08 (d) | - | 2.56 (s, 5-CH₃), 2.69 (d, 7-CH₃) | DMSO-d₆ | N/A |
Note: Chemical shifts are reported in ppm (δ) and multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet). The exact chemical shifts can vary depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine core and the aryl/alkyl groups, as well as the solvent used.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh 5-10 mg of the 3-substituted pyrazolo[1,5-a]pyrimidine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.[5]
-
Ensure complete dissolution by gentle vortexing or sonication.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6]
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
A standard pulse program for ¹H NMR acquisition is used.
3. Data Acquisition Parameters:
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
-
Number of Scans: The number of scans can range from 16 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
-
Pulse Width: A 30° or 90° pulse is commonly employed.
-
Temperature: The spectra are usually acquired at room temperature (298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[5]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) to elucidate the connectivity of the protons.
Alternative Analytical Techniques: A Comparative Overview
While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise information on the number, environment, and connectivity of protons. | High resolution, non-destructive, provides detailed structural information. | Requires soluble samples, can be complex for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the elemental composition and fragmentation patterns. | High sensitivity, small sample amount required, can identify unknown compounds. | Provides limited information on stereochemistry and isomerism.[7] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C≡N). | Fast, non-destructive, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Signaling Pathway and Experimental Workflow Visualization
Many 3-substituted pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in diseases like cancer.[1][2] The diagram below illustrates a simplified PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation, and indicates the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: Simplified PI3K/AKT signaling pathway and inhibition by 3-substituted pyrazolo[1,5-a]pyrimidines.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of 3-substituted pyrazolo[1,5-a]pyrimidines.
Caption: General workflow for the synthesis and analysis of 3-substituted pyrazolo[1,5-a]pyrimidines.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Reactivity Face-Off: 3-Bromo- vs. 3-Chloropyrazolo[1,5-a]pyrimidine in Cross-Coupling and Nucleophilic Substitution Reactions
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the comparative reactivity of 3-bromo- and 3-chloropyrazolo[1,5-a]pyrimidine, two key heterocyclic scaffolds in medicinal chemistry, is presented here. This guide offers researchers, scientists, and drug development professionals a detailed comparison of their performance in essential synthetic transformations, supported by experimental data from the literature. The pyrazolo[1,5-a]pyrimidine core is a prevalent motif in numerous biologically active compounds, making the functionalization of its halogenated derivatives a critical aspect of drug discovery.
This guide delves into the reactivity of these two building blocks in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as in nucleophilic aromatic substitution (SNAᵣ) reactions. The choice between a bromo or chloro substituent can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy.
Executive Summary of Reactivity Comparison
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of I > Br > Cl, which is correlated with the bond dissociation energies of the carbon-halogen bond. Consequently, 3-bromopyrazolo[1,5-a]pyrimidine is generally more reactive than its 3-chloro counterpart in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
Conversely, in nucleophilic aromatic substitution (SNAᵣ) reactions, the reactivity trend is often reversed (F > Cl > Br > I) , as the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the halogen, which is facilitated by a more electronegative halogen. However, the leaving group ability also plays a role in the subsequent elimination step. For the pyrazolo[1,5-a]pyrimidine system, experimental evidence suggests a nuanced reactivity pattern that can be influenced by the specific reaction conditions and the position of other substituents.
Factors Influencing Reactivity
The following diagram illustrates the key factors governing the reactivity of 3-halo-pyrazolo[1,5-a]pyrimidines in common chemical transformations.
Caption: Factors influencing reactivity.
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the available experimental data for Suzuki-Miyaura and Sonogashira reactions involving 3-bromo- and 3-chloropyrazolo[1,5-a]pyrimidine derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is collated from various sources to provide a general overview of the reactivity.
Table 1: Suzuki-Miyaura Coupling
| Halogen at C-3 | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| Bromo | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [1] |
| Chloro | Indole-4-boronic acid pinacol ester | Tetrakis(triphenylphosphino)palladium(0) | 2M aq Na₂CO₃ | DME | Reflux | 16 | 83 (on a 5-chloro derivative) | [2] |
Note: The data for the 3-chloro derivative is for a coupling reaction at the 5-position of a 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine derivative, highlighting the feasibility of Suzuki coupling with a chloro-substituent on this scaffold, albeit not at the 3-position.
Table 2: Sonogashira Coupling
| Halogen at C-3 | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 12 | Good to excellent | [1] |
| Chloro | - | - | - | - | - | - | Data not readily available | - |
The general trend in palladium-catalyzed reactions indicates that the C-Cl bond is stronger and thus requires more forcing conditions (e.g., higher temperatures, more active catalysts, or specialized ligands) for oxidative addition to the palladium(0) center compared to the C-Br bond.[3]
Buchwald-Hartwig Amination
For the Buchwald-Hartwig amination, a study on 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine revealed a selective reaction. The amination first occurs at the C-5 position (chloro-substituted) via what is likely a nucleophilic aromatic substitution mechanism, followed by a copper-catalyzed Ullmann-type coupling at the C-3 position (bromo-substituted).[4][5] This suggests that under these specific conditions, the C-Cl bond is more susceptible to nucleophilic attack, while the C-Br bond is more suitable for the copper-catalyzed amination.
Nucleophilic Aromatic Substitution (SNAᵣ)
In contrast to palladium-catalyzed reactions, the reactivity in SNAᵣ is often governed by the electronegativity of the halogen, which polarizes the C-X bond and facilitates the initial nucleophilic attack. The general reactivity order is F > Cl > Br > I. While direct comparative data for the 3-position is limited, a study on a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine showed that the chlorine at the 7-position is highly reactive towards nucleophilic substitution by morpholine at room temperature, affording a 94% yield.[2] This high reactivity is attributed to the electronic properties of the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound[1]
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a dioxane/water mixture (4:1) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling of this compound[1]
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in dioxane are added PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), and triethylamine (5.0 eq.). The reaction mixture is heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Nucleophilic Aromatic Substitution on a Dichloropyrazolo[1,5-a]pyrimidine[2]
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq.) in a suitable solvent, morpholine (1.1 eq.) and potassium carbonate (1.5 eq.) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the product.
Workflow for Reactivity Comparison
The following diagram outlines a general workflow for comparing the reactivity of halogenated heterocyclic compounds.
Caption: Reactivity comparison workflow.
Conclusion
The available data and established chemical principles indicate that This compound is the more reactive substrate for palladium-catalyzed cross-coupling reactions , offering advantages in terms of reaction conditions and yields. In contrast, for nucleophilic aromatic substitution, the 3-chloro analog may exhibit higher reactivity , although this is highly dependent on the specific reaction and the position of the halogen on the heterocyclic core.
For drug development professionals, the choice between these two building blocks will depend on the desired synthetic route. If a late-stage diversification through cross-coupling is planned, the bromo-derivative would be the preferred starting material. If an early-stage introduction of a nucleophile is desired, the chloro-derivative might be more advantageous. This guide provides a foundational understanding to aid in making these critical strategic decisions in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based compounds.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 5. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency: A Comparative Guide to the Biological Activity of 3-Bromopyrazolo[1,5-a]pyrimidine Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position can significantly influence the potency and selectivity of these compounds. This guide provides a comparative analysis of the biological activity of 3-Bromopyrazolo[1,5-a]pyrimidine derivatives and their close analogs, supported by experimental data from various cell-based assays. Our focus is on their anticancer and kinase inhibitory properties, offering a valuable resource for researchers in oncology and drug discovery.
Data Presentation: A Comparative Overview of Biological Activity
The following table summarizes the in vitro biological activity of selected pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of various substitutions on their potency against different cancer cell lines and protein kinases.
| Compound ID | Target Cell Line/Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 5h | HCT-116 (Colon Cancer) | Cytotoxicity | 1.51 | [1] |
| Compound 6c | MCF-7 (Breast Cancer) | Cytotoxicity | 7.68 | [1] |
| Compound 5h | PIM-1 Kinase | Kinase Inhibition | 0.60 | [1] |
| Compound 6c | PIM-1 Kinase | Kinase Inhibition | 0.67 | [1] |
| CPL302415 (6) | PI3Kδ | Kinase Inhibition | 0.018 | [2] |
| Compound 7u | ROCK2 Kinase | Kinase Inhibition | 0.0368 | [3] |
| Compound 1a | A549 (Lung Cancer) | Cytotoxicity | 2.24 | [4] |
| BS-194 (4k) | CDK2 Kinase | Kinase Inhibition | 0.003 | [5] |
| Compound 6t | CDK2 Kinase | Kinase Inhibition | 0.09 | [6] |
| Compound 6s | TRKA Kinase | Kinase Inhibition | 0.45 | [6] |
| Compound 5n | TRKA G667C (Mutant) | Kinase Inhibition | 0.0023 | [7] |
| Compound 2 | MCF-7 (Breast Cancer) | Cytotoxicity | 19.70 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key cell-based assays commonly used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[2][10]
-
Kinase Reaction: The kinase (e.g., PIM-1, PI3Kδ, CDK2) is incubated with the kinase-specific substrate, ATP, and the test compound at various concentrations in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined, revealing any cell cycle arrest induced by the compound.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the B-Raf signaling pathway.
Caption: PIM-1 kinase signaling pathway inhibition.
Caption: Drug discovery workflow for novel derivatives.
References
- 1. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their potent inhibitory activity against key protein kinases implicated in cancer and other diseases. The information presented herein is intended to inform rational drug design and guide the development of next-generation therapeutics.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that act as purine isosteres, enabling them to effectively compete with ATP for binding to the active sites of a broad spectrum of kinases.[1][2] Their versatile scaffold allows for chemical modifications at various positions, particularly at the 3-, 5-, and 7-positions, which significantly influences their potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Pim kinases.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The 3-position, in particular, has been a key focus of modification to enhance potency and selectivity.
Inhibitors of Tropomyosin Receptor Kinases (Trks)
Trk kinases are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant Trk signaling due to gene fusions is a known driver of various cancers.[2] Several 3-substituted pyrazolo[1,5-a]pyrimidines have emerged as potent Trk inhibitors.
A significant enhancement in TrkA inhibitory activity is observed with the introduction of an amide bond at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[5] For instance, the presence of a picolinamide moiety at this position leads to compounds with IC50 values in the low nanomolar range.[5] Further modifications at the 5-position with a 2,5-difluorophenyl-substituted pyrrolidine have been shown to further boost Trk inhibition.[5]
Table 1: SAR of 3-Substituted Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
| Compound ID | 3-Substituent | 5-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 8a | Picolinamide | 2,5-difluorophenyl-pyrrolidine | < 5 | - | - | [6] |
| 8f | Picolinamide | Substituted pyrrolidine | < 5 | - | - | [6] |
| 9a | Picolinamide | Substituted pyrrolidine | < 5 | - | - | [6] |
| 9b | Picolinamide | Substituted pyrrolidine | < 5 | - | - | [6] |
| 9f | Picolinamide | Substituted pyrrolidine | < 5 | - | - | [6] |
| 32 | Varied Heterocycle | Macrocycle | 1.9 | 3.1 | 2.3 | [2] |
| 36 | Varied Heterocycle | Macrocycle | 1.4 | 2.4 | 1.9 | [2] |
Note: '-' indicates data not available.
Inhibitors of Cyclin-Dependent Kinase 9 (CDK9)
CDK9, a serine-threonine kinase, plays a pivotal role in the regulation of transcription.[7] Its inhibition is a promising strategy for cancer therapy, as it can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[7] Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective CDK9 inhibitors.
Starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, a series of pyrazolo[1,5-a]pyrimidine-based compounds were developed. The lead compound from this series demonstrated greater selectivity and was devoid of the structural liabilities present in the parent compound.[7]
Table 2: SAR of 3-Substituted Pyrazolo[1,5-a]pyrimidines as CDK9 Inhibitors
| Compound ID | 3-Substituent | Other Key Substituents | CDK9 IC50 (nM) | Reference |
| 18b | Phenyl | 6-morpholino | 1.2 | [8] |
Inhibitors of Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation.[8] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1.
These compounds have been shown to strongly inhibit Pim-1 and Flt-3 kinases. Selected derivatives effectively suppressed the phosphorylation of the BAD protein in cell-based assays and inhibited 2-dimensional colony formation, suggesting that their cellular activity is mediated through Pim-1 inhibition.[8]
Table 3: SAR of 3-Substituted Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors
| Compound ID | 3-Substituent | 5-Substituent | Pim-1 IC50 (nM) | Reference |
| Compound Series | Aryl | Amino | Nanomolar range | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via a cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4]
General Synthetic Workflow:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines: [9] This method allows for the direct introduction of a halogen atom at the 3-position. A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).
Biochemical Kinase Inhibition Assays
Pim-1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay): [10]
This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Synthesis of 3-Aryl-Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl-pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this heterocyclic system is crucial for the discovery and development of new therapeutic agents. This guide provides a comparative overview of common and innovative synthetic methods for 3-aryl-pyrazolo[1,5-a]pyrimidines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of 3-aryl-pyrazolo[1,5-a]pyrimidines. The most prominent methods include classical cyclocondensation reactions, one-pot multicomponent reactions, and modern microwave-assisted synthesis. Each approach offers distinct advantages regarding reaction time, yield, and operational simplicity.
| Method | General Scheme | Key Reagents | Typical Reaction Time | Temperature | Yield (%) | References |
| Cyclocondensation | 5-Amino-3-arylpyrazole + β-Dicarbonyl Compound | Acid or base catalyst | Several hours to days | Reflux | 60-85 | [1][2] |
| One-Pot Multicomponent Reaction | 5-Aminopyrazole, Aryl Aldehyde, Active Methylene Compound | Various catalysts (e.g., piperidine, L-proline) | 2-24 hours | Room Temp. to Reflux | 70-95 | [1] |
| Microwave-Assisted Synthesis | 5-Aminopyrazole + β-Dicarbonyl Compound or Three-component variations | Various catalysts or solvent-free | 5-30 minutes | 100-160 °C | 75-95 | [3][4][5] |
Experimental Protocols
Classical Cyclocondensation: Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyrimidines
This method represents a traditional and widely used approach for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Procedure:
-
To a solution of the appropriate 5-amino-3-aryl-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding β-dicarbonyl compound (1.1 mmol).
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidine.
Microwave-Assisted One-Pot Three-Component Synthesis
This modern approach offers significant advantages in terms of reduced reaction times and often improved yields.[4][5]
Procedure:
-
In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 mmol), an aryl aldehyde (1.0 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Seal the vessel and subject it to microwave irradiation at 120-140°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by column chromatography if necessary.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic methodologies, the following diagrams are provided.
Caption: General workflow for classical cyclocondensation synthesis.
Caption: Workflow for microwave-assisted three-component synthesis.
Conclusion
The synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines can be achieved through various methods, with each having its own set of advantages. Classical cyclocondensation is a reliable and well-established method.[1][2] One-pot multicomponent reactions offer improved efficiency by combining multiple steps.[1] For rapid and high-yielding synthesis, microwave-assisted protocols are the most advantageous, significantly reducing reaction times and often improving product yields.[3][4][5] The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the structural diversity of the target compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.sunway.edu.my [eprints.sunway.edu.my]
A Comparative Guide to Palladium Catalysts for 3-Bromopyrazolo[1,5-a]pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is a significant endeavor in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of various palladium catalysts for the coupling of 3-Bromopyrazolo[1,5-a]pyrimidine, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is supported by experimental data from the literature to aid in the selection of optimal catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For the specific case of this compound derivatives, a systematic study has highlighted the effectiveness of a specific catalyst system.
A significant advancement in the Suzuki-Miyaura coupling of a related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, involved the use of a tandem catalyst system of XPhosPdG2/XPhos to achieve high yields and prevent debromination.[1] The optimized conditions were found to be suitable for a range of aryl and heteroaryl boronic acids, providing C3-arylated products in good to excellent yields (67-89%).[1] In contrast, an earlier report on the coupling of 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones using XPhosPdG3 and additional XPhos ligand resulted in low yields of the C3-arylated products, ranging from 3% to 41%.[1]
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 74 | [1] |
| 2 | 4-Biphenylboronic acid | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 79 | [1] |
| 3 | 1-Naphthylboronic acid | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 85 | [1] |
| 4 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 82 | [1] |
| 5 | Thiophen-2-ylboronic acid | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 71 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is as follows: In a microwave vial, the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the corresponding boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), XPhosPdG2 (5 mol%), and XPhos (5 mol%) are combined.[1] The vial is sealed and purged with argon. Degassed 1,4-dioxane and water (4:1) are added, and the mixture is heated to 100 °C for 2 hours.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While specific data for this compound is limited, studies on structurally similar 3-bromo-2-aminopyridines provide valuable insights into effective catalyst systems.[2] For the amination of 3-bromo-2-aminopyridine, RuPhos and BrettPhos-based precatalysts have shown outstanding performance.[2]
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 | [2] |
| 2 | RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 83 | [2] |
| 3 | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 | [2] |
| 4 | Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 | [2] |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromoheterocycle is as follows: To a reaction vessel under an inert atmosphere, add the bromoheterocycle (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.5 equiv).[2] Add a suitable solvent (e.g., THF) and heat the mixture at the desired temperature until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction is quenched, and the product is extracted and purified.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between terminal alkynes and aryl or vinyl halides. Research on 2-amino-3-bromopyridines suggests that a catalyst system composed of a palladium salt, a phosphine ligand, and a copper(I) co-catalyst is effective.[3][4]
Table 3: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 92 | [4] |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 85 | [4] |
Experimental Protocol: Sonogashira Coupling
A typical procedure for the Sonogashira coupling is as follows: A mixture of the aryl bromide (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) is taken in a reaction flask.[4] A solvent such as DMF and a base like triethylamine are added. The reaction mixture is then heated at 100 °C for 3 hours under an inert atmosphere.[4] After completion, the reaction is worked up by adding water and extracting the product with an organic solvent, followed by purification.
Heck Coupling
Table 4: Representative Conditions for Palladium-Catalyzed Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1 mol%), 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [5] |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%), 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [5] |
Experimental Protocol: Heck Coupling
A general procedure for the Heck coupling is as follows: In a Schlenk tube, combine the aryl bromide (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (1.0 mol%), a carbene precursor salt (2 mol%), and a base such as K₂CO₃ (2 equiv).[5] Add a solvent mixture like DMF/water and heat the reaction at 80 °C for 4 hours.[5] Upon completion, the mixture is cooled, extracted, and the product is purified by chromatography.
Visualizing the Processes
To better understand the experimental workflow and the interplay of different components in these catalytic systems, the following diagrams are provided.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key components influencing the outcome of palladium-catalyzed coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to Novel Pyrazolo[1,5-a]pyrimidine Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel pyrazolo[1,5-a]pyrimidine compounds against established anticancer agents. The information is supported by experimental data from recent studies, offering a valuable resource for identifying promising candidates for further investigation.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and selective anticancer activities.[1][2] These compounds often exert their cytotoxic effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Pim kinases.[1][3][4] This guide summarizes the in vitro cytotoxic activity of selected novel pyrazolo[1,5-a]pyrimidine compounds and compares them with standard chemotherapeutic drugs.
Performance Comparison: In Vitro Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel pyrazolo[1,5-a]pyrimidine compounds against various human cancer cell lines. The data is compared with the standard anticancer drugs Doxorubicin and Staurosporine. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Target/Class | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Compound 15b | Pyrazolo[1,5-a]pyrimidine | 0.54 | - | - | - | [2] |
| Compound 4d | Pyrazolo[1,5-a]pyrimidine (Pim-1 inhibitor) | - | < 0.91 (more potent than Doxorubicin) | - | - | [3] |
| Compound 9a | Pyrazolo[1,5-a]pyrimidine (Pim-1 inhibitor) | - | Analogous to Doxorubicin | - | - | [3] |
| Compound 7b | Pyrazolo[1,5-a]pyrimidine (TrKA inhibitor) | - | - | 0.064 | - | [3] |
| Compound 16c | Pyrazolo[1,5-a]pyrimidine (TrKA inhibitor) | - | - | 0.047 | - | [3] |
| Compound 5 (P[3,4-d]P) | Pyrazolo[3,4-d]pyrimidine | - | - | - | 148 | [5] |
| Compound 7 (P[3,4-d]P) | Pyrazolo[3,4-d]pyrimidine | - | - | - | < 100 | [5] |
| Doxorubicin | Standard Chemotherapeutic | - | ~1.37 (Calculated from relative activity) | - | - | [3] |
| Staurosporine | Standard Chemotherapeutic | 9.28 | - | - | - | [2] |
| Larotrectinib | Standard Chemotherapeutic (Trk inhibitor) | - | - | 0.034 | - | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
1. Cell Seeding:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The pyrazolo[1,5-a]pyrimidine compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well.
-
Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
3. MTT Addition and Incubation:
-
After the incubation period, 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well.[6]
-
The plates are then incubated for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, is added to each well to dissolve the formazan crystals.[6][7]
-
The plate is then shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[7]
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490-590 nm.[6][7]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The cytotoxic effects of many pyrazolo[1,5-a]pyrimidine compounds are attributed to their ability to inhibit protein kinases that are crucial for cancer cell survival and proliferation. The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a simplified signaling pathway targeted by these compounds.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 2. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Kinase Inhibitors Derived from 3-Bromopyrazolo[1,5-a]pyrimidine: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold, particularly derivatives originating from 3-bromopyrazolo[1,5-a]pyrimidine, has emerged as a privileged structure in the development of targeted kinase inhibitors. Its ATP-mimetic properties allow for effective binding to the kinase hinge region, while modifications at various positions on the bicyclic ring system enable the fine-tuning of potency and selectivity. This guide provides a comparative analysis of the selectivity of several key kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies.
Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for its adaptation to target a range of kinases with high selectivity. The following tables summarize the inhibitory potency and selectivity of representative compounds against their primary targets and, where available, against other kinases.
Table 1: Selective Inhibitors of Casein Kinase 2 (CK2)
| Compound | Target Kinase | Potency (KD) | Cellular IC50 | Selectivity Profile | Reference Compound(s) |
| IC20 (31) | CK2 | 12 nM | Low µM range | Exclusively selective for CK2 | Silmitasertib (off-targets described) |
Table 2: Selective Inhibitors of Rho-associated coiled-coil kinase 2 (ROCK2)
| Compound | Target Kinase | IC50 | Selectivity over ROCK1 | Reference Compound(s) |
| 7u | ROCK2 | 36.8 nM | >250-fold | Belumosudil |
Table 3: Selective Inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ)
| Compound | Target Kinase | IC50 | Selectivity Profile |
| CPL302253 (54) | PI3Kδ | 2.8 nM | High selectivity against other PI3K isoforms |
Table 4: Dual Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)
| Compound | Target Kinase | IC50 (CDK2) | IC50 (TRKA) | Reference Compound(s) |
| 6t | CDK2/TRKA | 0.09 µM | 0.45 µM | Ribociclib (CDK2), Larotrectinib (TRKA) |
| 6s | CDK2/TRKA | 0.23 µM | 0.45 µM | Ribociclib (CDK2), Larotrectinib (TRKA) |
Table 5: Selective Inhibitors of Tropomyosin Receptor Kinase A (TrkA)
| Compound | Target Kinase | IC50 |
| Compound 8/9 | TrkA | 1.7 nM |
| Compound 28 | TrkA, TrkB, TrkC | 0.17 nM, 0.07 nM, 0.07 nM |
Table 6: Selective Inhibitors of Cyclin-Dependent Kinase 9 (CDK9)
| Compound | Target Kinase | Selectivity Profile | Reference Compound(s) |
| 18b | CDK9 | Greater selectivity than the multi-kinase inhibitor PIK-75 | PIK-75 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are protocols for key experiments cited in the assessment of these inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x kinase solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add 10 µL of the detection reagent to stop the reaction and generate a signal.
-
Incubate for the recommended time for signal development.
-
Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Reagents and Materials:
-
Cultured cells expressing the target kinase
-
Cell lysis buffer
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Antibodies for the target protein (for Western blot) or reagents for mass spectrometry.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of target protein remaining.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantifies inhibitor binding to a specific kinase in living cells.
-
Reagents and Materials:
-
HEK293 cells transiently or stably expressing a NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
-
Procedure:
-
Prepare a suspension of the NanoLuc®-kinase expressing cells in Opti-MEM®.
-
Dispense the cells into a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the NanoBRET™ Tracer.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.
Caption: The Casein Kinase 2 (CK2) signaling pathway.
Caption: The RhoA/ROCK signaling pathway.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflows
The following diagrams illustrate typical workflows for assessing kinase inhibitor selectivity.
Caption: A typical kinase inhibitor screening workflow.
Caption: Workflow for kinase inhibitor selectivity profiling.
The Advent of Microwave-Assisted Synthesis: A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Synthesis
A paradigm shift in the synthesis of pyrazolo[1,5-a]pyrimidines is underway, with microwave-assisted organic synthesis (MAOS) emerging as a significantly more efficient and environmentally friendly alternative to conventional heating methods. This guide provides a detailed comparison of these two approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals on the optimal strategies for synthesizing this critical heterocyclic scaffold.
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including protein kinase inhibitors used in targeted cancer therapy.[1][2] The traditional synthesis of these compounds often involves lengthy reaction times and the use of high-boiling point solvents, which can lead to the formation of byproducts and a more complex purification process.[1][3]
Performance Comparison: Microwave vs. Conventional Heating
Microwave-assisted synthesis has demonstrated marked advantages over conventional heating methods in the synthesis of pyrazolo[1,5-a]pyrimidines. The primary benefits include dramatically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry.[1][4]
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours |
| Reaction Yield | High to Quantitative | Moderate to High |
| Solvent Usage | Often reduced or solvent-free | Typically requires solvents |
| Byproduct Formation | Minimized | Can be significant |
| Energy Efficiency | High | Low |
| Process Control | Precise temperature and pressure control | Less precise, potential for localized overheating |
Studies have consistently shown that microwave irradiation can accelerate the synthesis of pyrazolo[1,5-a]pyrimidines from hours to mere minutes, often with a significant increase in product yield.[1][5][6] For instance, some reactions that require several hours of reflux under conventional conditions can be completed in as little as 10-20 minutes using microwave heating, achieving near-quantitative yields.[1] This rapid and efficient heating is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.
Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[1][3]
General Protocol for Microwave-Assisted Synthesis
A representative microwave-assisted synthesis involves the following steps:
-
Reactant Mixture: A 5-aminopyrazole derivative and a β-dicarbonyl compound (or equivalent) are mixed in a microwave-safe vessel. In some cases, a catalyst may be added. The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent.[1][7]
-
Microwave Irradiation: The sealed vessel is placed in a microwave reactor and subjected to irradiation at a specific temperature (e.g., 110-120 °C) for a short duration (e.g., 10-20 minutes).[1]
-
Work-up: After cooling, the reaction mixture is typically purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine product.
General Protocol for Conventional Heating Synthesis
A typical conventional synthesis protocol is as follows:
-
Reactant Solution: The 5-aminopyrazole derivative and the β-dicarbonyl compound are dissolved in a suitable solvent (e.g., ethanol, acetic acid, DMF, or DMSO) in a round-bottom flask.[1][3][7]
-
Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction is often monitored by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, and subsequent purification by recrystallization or column chromatography.
Visualizing the Workflow and Comparison
To better illustrate the differences between the two methodologies, the following diagrams have been generated.
Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Advantages of microwave vs. conventional heating.
Conclusion
The adoption of microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines offers substantial improvements in efficiency, yield, and environmental impact compared to traditional conventional heating methods. For researchers and professionals in drug development, leveraging MAOS can accelerate the discovery and optimization of novel therapeutics based on this important heterocyclic scaffold. The data strongly supports the consideration of microwave technology as a primary tool in the modern synthetic chemistry laboratory.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unambiguous Structure Confirmation of 3-Bromopyrazolo[1,5-a]pyrimidine Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of 3-Bromopyrazolo[1,5-a]pyrimidine products, a class of compounds with significant interest in medicinal chemistry. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate analytical technique.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization, making accurate structural confirmation of these products essential for drug discovery and development pipelines. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often complementary information.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data obtained from X-ray crystallography, NMR, and Mass Spectrometry for a representative this compound derivative, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine. This allows for a direct comparison of the type and precision of information each technique provides.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | C₁₁H₈BrN₃S | Inferred from spectral data | C₁₁H₈BrN₃S |
| Molecular Weight | 294.17 g/mol | Inferred from spectral data | 292.97 (M+), 294.97 (M+2) |
| Crystal System | Monoclinic | Not Applicable | Not Applicable |
| Space Group | P2₁/n | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 10.978(2) Å, b = 7.423(2) Å, c = 14.136(3) Å, β = 109.28(3)° | Not Applicable | Not Applicable |
| Bond Lengths (e.g., C-Br) | ~1.87 Å | Inferred from correlations and chemical shifts | Not Directly Measured |
| Bond Angles | Precisely Determined | Inferred from coupling constants | Not Directly Measured |
| Torsion Angles | Precisely Determined | Inferred from NOE data | Not Directly Measured |
| ¹H Chemical Shifts (ppm) | Not Applicable | δ 8.32 (d, 1H, H-5), 7.65 (d, 1H, H-6), 7.55 (dd, 1H, Th-H), 7.18 (dd, 1H, Th-H), 7.09 (dd, 1H, Th-H), 2.60 (s, 3H, CH₃) | Not Applicable |
| ¹³C Chemical Shifts (ppm) | Not Applicable | δ 150.2, 148.5, 145.1, 139.8, 128.4, 127.9, 127.5, 115.6, 110.8, 98.7, 14.2 (CH₃) | Not Applicable |
Note: NMR data is predictive and based on typical chemical shifts for this scaffold, as specific data for this exact compound was not available in the searched literature. X-ray crystallography data is sourced from a study on 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound products suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz, with proton decoupling. A larger number of scans is usually required to obtain a spectrum with adequate signal-to-noise.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm connectivity, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the this compound product is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, which is a key diagnostic feature.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationship between the analytical techniques for the structural confirmation of this compound products.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound products.
References
Safety Operating Guide
Proper Disposal of 3-Bromopyrazolo[1,5-a]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Bromopyrazolo[1,5-a]pyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated fume hood.
Disposal Overview and Regulatory Compliance
This compound is considered a hazardous chemical waste. As such, it must not be disposed of down the drain or in regular solid waste streams. The approved disposal method is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Summary of Chemical Properties for Disposal
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its relevant hazardous properties based on available Safety Data Sheets (SDS) for the compound and its analogs. This information is critical for safe handling and segregation of waste.
| Property | Summary of Hazard | Implication for Disposal |
| Physical State | Solid | Waste should be collected in a solid waste container. |
| Acute Toxicity | Harmful if swallowed. | Avoid ingestion and inhalation of dust. |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection during handling. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Do not mix with incompatible chemicals in the same waste container. |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (glass or chemically inert plastic with a screw cap)
-
Hazardous waste label
-
Secondary containment bin
-
Fume hood
Procedure:
-
Waste Identification and Segregation:
-
Identify this compound waste (including pure compound, contaminated labware, and solutions).
-
Ensure that this waste is segregated from incompatible materials, particularly strong oxidizing agents and bases.
-
-
Container Selection and Preparation:
-
Select a clean, dry, and chemically compatible waste container with a secure screw-top lid. The original container can be reused if it is in good condition.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Perform all waste transfer operations within a certified fume hood.
-
For solid waste, carefully transfer the this compound into the designated waste container. Avoid creating dust.
-
For contaminated labware (e.g., weighing boats, gloves), place them directly into the solid waste container.
-
If dealing with a solution containing this compound, pour it carefully into a designated liquid waste container, ensuring compatibility with other contents.
-
-
Labeling the Waste Container:
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste, including solvents if it is a solution.
-
Indicate the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
-
-
Storage of Waste:
-
Securely close the lid of the waste container.
-
Place the container in a designated secondary containment bin to prevent spills.
-
Store the waste in a well-ventilated, secure area, away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a phone call.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromopyrazolo[1,5-a]pyrimidine
Essential Safety and Handling Guide for 3-Bromopyrazolo[1,5-a]pyrimidine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn in addition to goggles where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed immediately if contaminated. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols may be generated.[1] Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that all required PPE is available and in good condition.
-
Prepare the work area, ensuring it is clean and uncluttered. Work should be performed in a designated area, such as a chemical fume hood.[1]
-
Have an emergency plan and necessary spill containment materials readily available.
Step 2: Handling
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the substance.[1]
-
Handle the solid form carefully to minimize dust generation.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Step 3: Post-Handling
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams.
Step 2: Waste Collection and Labeling
-
Collect waste in a designated, leak-proof, and clearly labeled container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
Step 4: Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
